3-Mercaptopropionate
Description
Significance of Thiol Compounds in Contemporary Scientific Disciplines
Thiol compounds, characterized by the presence of a sulfhydryl (-SH) group, are pivotal in numerous areas of scientific inquiry. mst.edu In biological systems, they are fundamental to antioxidant defense mechanisms. creative-proteomics.com Glutathione (B108866), a prominent thiol-containing tripeptide, exemplifies this by protecting cells from oxidative damage. creative-proteomics.comtaylorandfrancis.com The sulfhydryl group's capacity to donate electrons makes thiols potent reducing agents, crucial for maintaining cellular redox balance. creative-proteomics.comnih.gov
Furthermore, thiols play a critical role in the structure and function of proteins through the formation of disulfide bonds between cysteine residues, which stabilize protein structures. creative-proteomics.com Disruptions in these bonds can lead to protein misfolding and are implicated in various diseases. creative-proteomics.com Many enzymes also rely on thiol-containing coenzymes, such as coenzyme A, for their catalytic activities in metabolic pathways. creative-proteomics.com The nucleophilic nature of the thiol group enables it to participate in a wide range of chemical reactions, including addition, substitution, and redox processes. creative-proteomics.com This reactivity also allows for strong covalent bonding with metals, a property exploited in various technological applications. creative-proteomics.comlongdom.org
Overview of 3-Mercaptopropionate and its Key Chemical Derivatives
This compound is an organosulfur compound that serves as a parent structure for a range of important chemical derivatives. Its bifunctional nature, containing both a thiol and a carboxyl group, allows for diverse chemical modifications, leading to the synthesis of esters and other derivatives with tailored properties for specific research and industrial applications. atamankimya.com
3-Mercaptopropionic Acid (3MPA) as a Core Compound
3-Mercaptopropionic acid (3MPA) is a foundational organosulfur compound with the chemical formula HSCH₂CH₂CO₂H. atamankimya.com It is a colorless liquid soluble in water and organic solvents, derived from the addition of hydrogen sulfide (B99878) to acrylic acid. atamankimya.com The presence of both a thiol (-SH) and a carboxylic acid (-COOH) functional group makes it a versatile molecule in scientific research. atamankimya.com
In academic research, 3MPA is utilized as a reagent in organic synthesis, for studying enzyme inhibition, and as a capping agent for nanoparticles, particularly gold nanoparticles, due to the strong affinity of sulfur for gold. atamankimya.comacs.org Its ability to form self-assembled monolayers (SAMs) is also a key area of investigation. atamankimya.com The reactivity of its thiol group allows it to undergo oxidation to form disulfides, while the carboxylic acid group can form esters and amides. atamankimya.com 3MPA is also studied as an intermediate in the synthesis of various organic compounds. atamankimya.com Furthermore, it is known to be an inhibitor of glutamate (B1630785) decarboxylase. atamankimya.com
Table 1: Properties and Research Applications of 3-Mercaptopropionic Acid (3MPA)
| Property/Application | Description |
| Chemical Formula | HSCH₂CH₂CO₂H |
| Appearance | Colorless oil/liquid |
| Solubility | Soluble in water and organic solvents. atamankimya.com |
| Key Functional Groups | Thiol (-SH) and Carboxylic Acid (-COOH) |
| Synthesis | Addition of hydrogen sulfide to acrylic acid. atamankimya.com |
| Research Applications | Reagent in organic synthesis, enzyme inhibition studies, capping agent for nanoparticles, formation of self-assembled monolayers. atamankimya.com |
| Biological Activity | Inhibitor of glutamate decarboxylase. atamankimya.com |
Alkyl Ester Derivatives (e.g., Methyl, Butyl, Isooctyl this compound)
Methyl this compound: This derivative is a fundamental example of an alkyl ester of 3MPA.
Butyl this compound: An organosulfur compound with the formula C7H14O2S, it is explored for its high efficiency as a stabilizer and plasticizer in various industrial sectors. atamanchemicals.com Research focuses on its compatibility with different materials and its potential for bio-based production. atamanchemicals.com
Isooctyl this compound: This ester, with the molecular formula C11H22O2S, is a clear, colorless liquid. Its thiol group acts as a reactive site for chemical transformations, and it is studied for its role as a chain transfer agent in polymerization reactions, which helps regulate the molecular weight of polymers.
Table 2: Properties of Selected Alkyl Ester Derivatives of 3-Mercaptopropionic Acid
| Compound | Molecular Formula | Physical State | Key Research Area |
| Butyl this compound | C7H14O2S | Liquid | Stabilizer and plasticizer applications. atamanchemicals.com |
| Isooctyl this compound | C11H22O2S | Clear, colorless liquid | Chain transfer agent in polymerization. |
Polyfunctional Thiol Esters
Polyfunctional thiol esters are derived from the reaction of 3-mercaptopropionic acid with polyols, resulting in molecules with multiple thiol groups. These compounds are extensively researched as cross-linking agents in polymer chemistry.
Pentaerythritol (B129877) Tetrakis(this compound) (PETMP): With the chemical formula (HSCH₂CH₂COOCH₂)₄C, PETMP is a tetra-functional thiol. sigmaaldrich.com It is a viscous liquid or solid that is crucial in polymer chemistry for its ability to participate in thiol-ene reactions, which are used to create polymer networks with enhanced mechanical properties and thermal stability. cymitquimica.comreading.ac.uk Research applications include the synthesis of degradable polymeric networks, dental restorative materials, and functionalized materials for heavy metal removal. sigmaaldrich.comreading.ac.uk
Trimethylolpropane (B17298) Tris(this compound) (TMPMP): This trifunctional thiol is a colorless to light yellow liquid. sfdchem.com It serves as a cross-linking agent in the formulation of polymers, resins, and coatings. sfdchem.comchemicalbook.com Academic studies explore its use in preparing hydrogels, constructing porous monolithic materials, and as a monomer in the synthesis of polymeric fluorescence sensors. sfdchem.comscientificlabs.co.ukbiocompare.comsigmaaldrich.com The synthesis of high-purity TMPMP is an active area of research to optimize its performance in applications like thiol-epoxy click reactions. rsc.orgrsc.orgresearchgate.net
Ethylene Glycol Bis(this compound): This difunctional thiol is used as a cross-linking agent in polymer synthesis to improve mechanical properties and thermal stability. chemimpex.comchemimpex.com It is particularly noted in the development of hydrogels for biomedical applications such as drug delivery systems. chemimpex.comchemimpex.comchemicalbook.com
Dipentaerythritol (B87275) Hexakis(this compound): This hexa-functional thiol is a colorless to yellow liquid. sigmaaldrich.com It is utilized in photochemical thiol-ene reactions to create highly functional polyols. westmont.edu Research also investigates its use in the fabrication of porous polymer particles. rsc.org It can be used as an organic synthesis intermediate. chemicalbook.com
Table 3: Properties and Research Applications of Polyfunctional Thiol Esters
| Compound | Functionality | Appearance | Key Research Applications |
| Pentaerythritol Tetrakis(this compound) | Tetra-functional | Viscous liquid or solid | Thiol-ene reactions, degradable networks, dental materials. sigmaaldrich.comcymitquimica.comreading.ac.uk |
| Trimethylolpropane Tris(this compound) | Tri-functional | Colorless to light yellow liquid | Cross-linking agent, hydrogels, porous materials, polymer sensors. sfdchem.comchemicalbook.comscientificlabs.co.uk |
| Ethylene Glycol Bis(this compound) | Di-functional | Liquid | Cross-linking agent, hydrogels for drug delivery. chemimpex.comchemimpex.comchemicalbook.com |
| Dipentaerythritol Hexakis(this compound) | Hexa-functional | Colorless to yellow liquid | Photochemical thiol-ene reactions, porous polymer particles. sigmaaldrich.comwestmont.edursc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2S/c4-3(5)1-2-6/h6H,1-2H2,(H,4,5)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIDEFUBRARXTE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5O2S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Derivatization Methodologies for 3 Mercaptopropionate
Esterification Reactions for Tailored 3-Mercaptopropionate Derivatives
Esterification is a fundamental and widely employed method for modifying 3-mercaptopropionic acid to produce a diverse array of this compound esters. This reaction involves the condensation of the carboxylic acid group of 3-mercaptopropionic acid with an alcohol.
Direct Esterification Procedures for High-Purity Derivatives
Direct esterification is a primary and straightforward method for synthesizing this compound esters. This process typically involves reacting 3-mercaptopropionic acid with an alcohol in the presence of an acid catalyst. rsc.org For instance, the synthesis of isooctyl this compound involves the direct esterification of 3-mercaptopropionic acid with isooctanol. Similarly, trimethylolpropane (B17298) tris(this compound) (TMPMP) is synthesized through the direct esterification of 3-mercaptopropionic acid and trimethylolpropane (TMP). rsc.orgnih.gov
The reaction is generally carried out under reflux conditions, often in a solvent like toluene (B28343) that allows for the azeotropic removal of water, which is a byproduct of the reaction. nih.govchemicalbook.com This continuous removal of water is crucial as it drives the reaction equilibrium towards the formation of the ester, thereby increasing the yield. After the reaction is complete, the crude product is typically purified through a series of steps including washing, drying, and vacuum distillation to obtain the high-purity ester. chemicalbook.comsfdchem.com
An alternative, though less common, route for synthesizing mercaptopropionic acid esters is the thiolation of acrylic acid esters. This method involves the reaction of an acrylic acid ester with hydrogen sulfide (B99878). google.com
Optimization of Catalyst Systems and Reaction Conditions
The efficiency and purity of the direct esterification of 3-mercaptopropionic acid are highly dependent on the choice of catalyst and the reaction conditions.
Catalyst Systems: A variety of acid catalysts are used to facilitate the esterification process. While traditional catalysts like concentrated sulfuric acid are effective, they can be corrosive and lead to purification challenges. Modern approaches often favor solid acid catalysts such as macroporous sulfonic acid resins (e.g., Amberlyst-15), cation exchange resins, and superacid resins. These solid catalysts offer several advantages, including easier separation from the reaction mixture, recyclability, and reduced corrosion, leading to purities exceeding 99% and conversion rates over 98%. p-Toluenesulfonic acid (p-TSA) is another commonly used catalyst. rsc.orgnih.gov Studies have shown that the concentration of the catalyst is a critical parameter; increasing the catalyst concentration does not always lead to higher purity and can sometimes promote the formation of side products. rsc.orgnih.govresearchgate.net For the synthesis of trimethylolpropane-tris(this compound), an optimized p-TSA catalyst concentration of 0.03 mol per mole of trimethylolpropane was found to yield the highest purity of 68.2%. nih.gov
Reaction Conditions: Key reaction parameters that are optimized include temperature, pressure, and reactant molar ratios. The reaction temperature is typically maintained between 60°C and 100°C. An advanced method known as reactive distillation integrates the reaction and separation into a single unit. In this process, the esterification is carried out in a distillation column packed with a solid acid catalyst, allowing for the continuous removal of byproducts and driving the reaction to completion. Optimal parameters for reactive distillation include a temperature range of 50-100°C and a pressure of 0.05–1.0 MPa. The molar ratio of reactants also plays a significant role in maximizing the yield. google.com
| Parameter | Value/Range | Source |
| Catalyst | Macroporous sulfonic acid resin, Cation exchange resin, p-Toluenesulfonic acid | rsc.org |
| Temperature | 60°C - 100°C (Direct Esterification), 50°C - 100°C (Reactive Distillation) | |
| Pressure | 0.05–1.0 MPa (Reactive Distillation) | |
| Purity | >99% (with solid acid catalysts) | |
| Conversion Rate | >98% (with solid acid catalysts) |
Photochemical Thiol-Ene "Click" Chemistry for Functional Architectures
Thiol-ene "click" chemistry is a powerful and efficient method for constructing complex molecular architectures from this compound derivatives. wikipedia.org This reaction involves the addition of a thiol group across a carbon-carbon double bond (an ene), typically initiated by light (photochemical). wikipedia.orgwestmont.edu The reaction is characterized by its high efficiency, rapid rate, and stereoselectivity. wikipedia.org
Synthesis of Advanced Polyols from Mercaptopropionates and Allyl Hydroxyl Compounds
A one-step photochemical thiol-ene reaction can be utilized to synthesize highly functional polyols. westmont.edu This is achieved by reacting commercially available mercaptopropionates, such as trimethylolpropane tris(this compound) and pentaerythritol (B129877) tetrakis(this compound), with allyl hydroxyl compounds like allyl alcohol, glycerol-1-allyl ether, and trimethylolpropane allyl ether. westmont.edu The reaction is typically carried out in the presence of a photoinitiator, such as 2-hydroxy-2-methylpropiophenone, and under UV irradiation. westmont.edu This method allows for the creation of a diverse range of polyols with functionalities from three to twelve hydroxyl groups per molecule. westmont.edu The reaction generally proceeds to quantitative yields within one to three hours.
| Mercaptopropionate Reactant | Allyl Hydroxyl Reactant | Resulting Polyol Functionality | Source |
| Trimethylolpropane tris(this compound) | Allyl Alcohol | 3 hydroxyl groups/molecule | westmont.edu |
| Pentaerythritol tetrakis(this compound) | Allyl Alcohol | 4 hydroxyl groups/molecule | westmont.edu |
| Dipentaerythritol (B87275) hexakis(this compound) | Allyl Alcohol | 6 hydroxyl groups/molecule | westmont.edu |
| Trimethylolpropane tris(this compound) | Glycerol-1-allyl ether | 6 hydroxyl groups/molecule | westmont.edu |
| Pentaerythritol tetrakis(this compound) | Glycerol-1-allyl ether | 8 hydroxyl groups/molecule | westmont.edu |
| Dipentaerythritol hexakis(this compound) | Glycerol-1-allyl ether | 12 hydroxyl groups/molecule | westmont.edu |
Formation of Polymeric Networks via Thiol-Ene Reactions
Thiol-ene chemistry is extensively used to form cross-linked polymeric networks. wikipedia.orgopenrepository.com By using multifunctional thiols, such as trimethylolpropane tris(this compound) or pentaerythritol tetrakis(this compound), and multifunctional enes, highly cross-linked and homogeneous polymer networks can be formed rapidly and quantitatively under mild, often atmospheric, conditions. wikipedia.orgrsc.org
This photopolymerization process is considered a "green" method due to its speed and low energy requirements. mdpi.com The reaction proceeds via a step-growth mechanism, which allows for the formation of robust covalent bonds. mdpi.com For example, solvent-free photopolymerizable formulations have been prepared using non-modified castor oil, trimethylolpropane tris(this compound), and cellulosic fillers, achieving conversions higher than 70%. mdpi.com A sequential thiol-Michael/radical thiol-ene (STMRT) strategy has also been developed to create well-defined poly(ethylene glycol)-based tetrathiols from trimethylolpropane tris(this compound) and poly(ethylene glycol) diacrylates, which are then used to produce model networks. openrepository.com Furthermore, incorporating dopamine (B1211576) acrylamide (B121943) into a thiol-ene network based on pentaerythritol triallyl ether and pentaerythritol tetra(this compound) has been shown to influence the network's properties and adhesion. acs.org
Strategies for Constructing Responsive Polymeric Materials
Stimuli-responsive polymers, which can change their properties in response to external stimuli like temperature, pH, or light, are a key area of materials science. rsc.orgjchemrev.comnih.gov this compound derivatives are valuable components in the design of these "smart" materials.
The thiol-ene reaction is a versatile tool for creating these responsive networks. reading.ac.uk For instance, polymeric networks that are responsive to both hydrolysis and oxidation have been synthesized through the thiol-ene reaction of pentaerythritol tetrakis(this compound) with tri- and tetra-acrylates. reading.ac.uk The reversible nature of some covalent bonds, such as disulfide bonds formed from the oxidation of thiols, can be exploited to create self-healing polymer networks. rsc.org
The incorporation of this compound can also be achieved through post-polymerization modification. mpg.de For example, polypeptides have been functionalized with 3-mercaptopropionic acid via thiol-ene chemistry to create water-stable helical structures. mpg.de Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful technique for producing stimuli-responsive polymers with well-defined architectures. rsc.org While not directly focused on this compound, the principles of RAFT can be applied to monomers containing this functional group to create advanced responsive materials. rsc.org
Design and Synthesis of Hydrolytically Responsive Systems
The synthesis of hydrolytically responsive systems incorporating this compound often utilizes thiol-ene "click" chemistry. This efficient and versatile reaction allows for the formation of polymeric networks with tailored properties. One notable example involves the reaction of pentaerythritol tetrakis(this compound) (PEMP) with tri- or tetra-acrylates, such as pentaerythritol tetraacrylate (PETA) and trimethylolpropane triacrylate (TMPTA). reading.ac.uk These reactions result in the formation of networks containing potentially hydrolytically cleavable ester bonds. reading.ac.uk
The degradation of these materials has been studied in various media, including phosphate (B84403) buffer. Research indicates that these networks undergo slow hydrolytic degradation. reading.ac.uk Interestingly, the presence of esterase does not appear to accelerate this process. reading.ac.uk The physical properties of these materials, such as thermal stability, are crucial for potential applications. For instance, networks formed from PETA–PEMP and TMPTA-PEMP demonstrate excellent thermal stability, with decomposition occurring only at temperatures above 345-360°C. reading.ac.uk
The thiol-ene reaction between PEMP and PETA can also be used to synthesize nanoparticles. Depending on the molar ratio of the reactants, these nanoparticles can be designed to have either thiol or acrylate (B77674) groups on their surface. reading.ac.uk
Development of Oxidation-Responsive Networks
In addition to hydrolytic responsiveness, this compound derivatives can be used to create oxidation-responsive networks. The thioether bonds formed during the thiol-ene reaction between a thiol like pentaerythritol tetrakis(this compound) (PEMP) and an acrylate are susceptible to oxidation. reading.ac.uk This property allows for the development of materials that degrade in an oxidative environment.
Studies have shown that networks synthesized from PEMP and acrylates exhibit faster degradation in the presence of hydrogen peroxide. reading.ac.uk The degradation rate can be influenced by the ratio of thiol to acrylate groups in the network. For example, networks with an excess of acrylate groups degrade more gradually. reading.ac.uk The mechanism of degradation involves the cleavage of bonds within the polymer network, which can be observed through techniques like scanning electron microscopy. reading.ac.uk
Another approach to creating oxidation-responsive materials involves the base-catalyzed oxidation of dithiol monomers, such as 2,2'-(ethylenedioxy)diethanethiol (EDDET), with cross-linkers like ethoxylated-trimethylolpropane tri(this compound) (ETTMP) and pentaerythritol tetrakis(this compound) (PETMP). nih.gov This method results in the formation of nanogels with disulfide bonds in their backbone, which can be cleaved in a reducing environment. nih.gov The properties of these nanogels, such as their swelling ratio, can be tuned by adjusting the monomer to cross-linker ratio. nih.gov
The oxidation of multi-thiol-containing monomers, including trimethylolpropane tris(this compound) (TMMP), PEMP, and others, can also lead to the formation of redox-reversible gels. mdpi.com
Biotechnological and Chemical Routes for Polythioester (PTE) Production
Microbial Synthesis of Poly(this compound) by Recombinant Strains
The biosynthesis of poly(this compound) (P3MP), a type of polythioester (PTE), has been successfully achieved using recombinant bacterial strains. researchgate.netnih.gov Engineered Escherichia coli is a commonly used host for producing P3MP and its copolymers. researchgate.netmdpi.comnih.gov
A key strategy involves the construction of a non-natural metabolic pathway in E. coli. mdpi.comresearchgate.net This pathway often includes genes from other bacteria, such as Clostridium acetobutylicum and Thiocapsa pfennigii. nih.govnih.gov The essential enzymes in this pathway are butyrate (B1204436) kinase (Buk) and phosphotransbutyrylase (Ptb), which activate the this compound precursor, and a polyhydroxyalkanoate (PHA) synthase that polymerizes the resulting thioester. nih.govresearchgate.netnih.gov
The cultivation conditions play a crucial role in the production of P3MP. The precursor, 3-mercaptopropionic acid, is typically fed to the bacterial culture. nih.gov Optimization of factors like the carbon source (e.g., glucose or glycerol) and feeding strategy can lead to high intracellular concentrations of the polymer, reaching up to 41% of the cell dry mass. nih.gov
Besides E. coli, other bacterial strains have been engineered for P3MP production. For instance, a recombinant strain of Advenella mimigardefordensis was developed to produce P3MP from 3,3′-dithiodipropionic acid (DTDP), a non-toxic precursor. nih.gov This was achieved by deleting a gene involved in 3MP degradation and introducing the necessary genes for the polymerization pathway. nih.gov Cupriavidus necator (formerly Ralstonia eutropha) has also been shown to produce copolymers of 3-hydroxybutyrate (B1226725) and this compound. researchgate.netsci-hub.se
The properties of the resulting poly(this compound) have been characterized. It is a crystalline material with a melting point of around 170°C, which is significantly higher than its oxygen analogue, poly(3-hydroxypropionate). nih.gov
Table 1: Recombinant Strains for Poly(this compound) Production
| Strain | Precursor(s) | Key Genes/Pathway | Polymer Produced | Reference |
|---|---|---|---|---|
| Escherichia coli JM109 (pBPP1) | This compound, 3-hydroxybutyrate | buk, ptb (C. acetobutylicum), PHB synthase (T. pfennigii) | Poly(3MP) and Poly(3MP-co-3HB) | nih.gov |
| Escherichia coli LSBJ | 3-mercapto-2-methylpropionic acid | pTTQ19PCT, pBBR1phaP(D4N)CAcNSDG | Poly(3-mercapto-2-methylpropionate) | mdpi.com |
| Advenella mimigardefordensis SHX22 | 3,3′-dithiodipropionic acid (DTDP) | Deletion of mdo, insertion of buk-ptb operon, overexpression of phaCAm | Poly(3MP) | nih.gov |
Chemical Approaches to Polythioester Preparation
While biotechnological routes are prominent, chemical synthesis provides an alternative for producing polythioesters. researchgate.net One of the earliest methods for chemically synthesizing PTEs was developed several decades ago, though it often involved high costs and the use of toxic substances. semanticscholar.org
A more modern and efficient chemical approach is the thiol-ene "click" reaction. reading.ac.uk This method involves the reaction of multifunctional thiols with multifunctional alkenes. For instance, pentaerythritol tetrakis(this compound) (PEMP) can be reacted with tri- and tetra-acrylates to form cross-linked polymeric networks. reading.ac.uk This reaction is versatile and can be used to create materials with specific properties, such as responsiveness to hydrolysis or oxidation.
Another chemical strategy is the copolymerization of epoxides and cyclic thioanhydrides. researchgate.net This method offers an alternative to the step-growth condensation of dithiols and diacyl chlorides. However, a challenge with some catalytic systems for this copolymerization is the potential for side reactions like transesterification, which can alter the polymer's properties. researchgate.net The development of bifunctional catalysts that promote intramolecular acid-base cooperative catalysis can help to suppress these side reactions and allow for the precise synthesis of polythioesters. researchgate.net
The esterification of a polyol core, such as trimethylolpropane or pentaerythritol, with 3-mercaptopropionic acid is a common method to synthesize the thiol monomers used in these polymerizations.
Table 2: Chemical Synthesis Methods for Polythioesters
| Method | Monomers/Reactants | Key Features | Reference |
|---|---|---|---|
| Thiol-ene "click" reaction | Pentaerythritol tetrakis(this compound), tri/tetra-acrylates | Efficient, versatile, forms cross-linked networks | reading.ac.uk |
| Copolymerization | Epoxides, cyclic thioanhydrides | Alternative to step-growth condensation, requires precise catalysis to avoid side reactions | researchgate.net |
Table 3: Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | 3MP |
| Pentaerythritol tetrakis(this compound) | PEMP |
| Pentaerythritol tetraacrylate | PETA |
| Trimethylolpropane triacrylate | TMPTA |
| Poly(this compound) | P3MP |
| Polythioester | PTE |
| 2,2'-(Ethylenedioxy)diethanethiol | EDDET |
| Ethoxylated-trimethylolpropane tri(this compound) | ETTMP |
| Trimethylolpropane tris(this compound) | TMMP |
| Butyrate kinase | Buk |
| Phosphotransbutyrylase | Ptb |
| Polyhydroxyalkanoate | PHA |
| 3,3′-dithiodipropionic acid | DTDP |
| Escherichia coli | E. coli |
| Clostridium acetobutylicum | C. acetobutylicum |
| Thiocapsa pfennigii | T. pfennigii |
| Advenella mimigardefordensis | A. mimigardefordensis |
| Cupriavidus necator | C. necator |
| Ralstonia eutropha | R. eutropha |
| 3-hydroxybutyrate | 3HB |
Chemical Reactivity and Mechanistic Studies of 3 Mercaptopropionate Systems
Thiol-Ene Reaction Mechanisms and Kinetics
The thiol-ene reaction is a powerful method for forming carbon-sulfur bonds through the addition of a thiol across a carbon-carbon double bond (ene). This reaction is widely recognized as a "click" chemistry process due to its high efficiency, rapid rate, and stereoselectivity. wikipedia.org
Exploration of Radical-Mediated Pathways
The thiol-ene reaction involving 3-mercaptopropionate typically proceeds through a free-radical addition mechanism. wikipedia.orgdiva-portal.org This process can be broken down into several key steps:
Initiation : The reaction is initiated by heat, light (photopolymerization), or a radical initiator, which generates a thiyl radical (RS•) from the this compound molecule. wikipedia.orgdiva-portal.org In photochemically induced reactions, a photoinitiator cleaves upon exposure to UV light to produce initiating free radicals, which then abstract a hydrogen atom from the thiol. diva-portal.org
Propagation : The propagation phase consists of a two-step cycle. First, the newly formed thiyl radical adds to an alkene (the "ene") in an anti-Markovnikov fashion, creating a carbon-centered radical intermediate. wikipedia.orgdiva-portal.org Second, this carbon-centered radical engages in a chain-transfer step by abstracting a hydrogen atom from another thiol molecule. This regenerates a thiyl radical and forms the final thioether product, allowing the cycle to continue. wikipedia.orgdiva-portal.org
Termination : The reaction ceases when two radicals combine. However, due to the efficiency of the propagation and chain-transfer steps, thiol-ene reactions can lead to the formation of homogeneous polymer networks. wikipedia.org
This radical-mediated pathway is advantageous because it is generally insensitive to oxygen and water, unlike many other polymerization reactions. researchgate.netacs.org Oxygen, which typically inhibits radical polymerizations by forming unreactive peroxy radicals, is less of an issue here because any resulting peroxy radical is still capable of abstracting a hydrogen from a thiol, thereby generating a new thiyl radical to continue the polymerization cycle. diva-portal.org
Analysis of Influencing Factors (e.g., UV Irradiation, Initiators, Steric Effects)
The kinetics and outcome of the thiol-ene reaction are sensitive to several factors. Understanding these influences is critical for designing and controlling the synthesis of materials based on this compound.
UV Irradiation and Initiators : UV light is a common method for initiating thiol-ene reactions, providing spatial and temporal control over the polymerization. nih.govrsc.org Photoinitiators, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), are often employed to generate radicals upon UV exposure. rsc.org Alternatively, thermal initiators like 2,2′-azobis(2-methylpropionitrile) (AIBN) can be used. researchgate.netrsc.org The choice and concentration of the initiator can affect the reaction kinetics. researchgate.net
Table 1: Factors Influencing Radical-Mediated Thiol-Ene Reactions
| Factor | Influence on this compound Systems | Research Findings |
|---|---|---|
| UV Irradiation | Initiates the reaction, allowing for spatial and temporal control of polymerization. nih.gov | Used with photoinitiators like DMPA to generate thiyl radicals. rsc.org |
| Initiators | Type and concentration affect reaction kinetics. researchgate.net | Both photoinitiators (DMPA) and thermal initiators (AIBN) are effective. rsc.org |
| Steric Hindrance | Increased steric hindrance on the thiol or ene can decrease reaction rates. researchgate.net | The reactivity of different double bonds within the same molecule (e.g., D-limonene) varies based on substitution. diva-portal.org |
| Amine Additives | Basic amines can deprotonate the thiol, forming thiolate anions that retard the radical reaction. nih.gov | Less acidic thiols like butyl this compound are less susceptible to this retardation. researchgate.netnih.gov |
Thiol-Maleimide Click Reaction Investigations
The thiol-maleimide reaction is another prominent "click" reaction, involving the Michael addition of a thiol to the electron-deficient double bond of a maleimide (B117702). This reaction is highly valued for its speed, selectivity, and mild reaction conditions, making it suitable for applications from small molecule synthesis to bioconjugation. researchgate.netcolab.ws Methyl this compound has been frequently used as a model thiol in studies investigating this reaction's mechanism and kinetics. colab.wsrsc.orgacs.org
Examination of Solvent Effects on Reaction Kinetics
The reaction environment, particularly the choice of solvent, has a profound impact on the kinetics and even the mechanistic pathway of the thiol-maleimide addition. researchgate.netrsc.org Computational and experimental studies have shown that solvents influence the stability of intermediates and transition states. researchgate.net
For instance, polar aprotic solvents like N,N-dimethylformamide (DMF) have been shown to accelerate the reaction. colab.ws This is attributed to the solvent's ability to stabilize charged intermediates that are formed during the reaction, thereby lowering the activation energy. In contrast, nonpolar solvents like chloroform (B151607) may favor different mechanistic pathways, such as those involving ion pairs. researchgate.netrsc.org The interplay between the solvent, initiator, and specific thiol determines whether the reaction proceeds primarily through a base-initiated, nucleophile-initiated, or ion pair-initiated mechanism, each with its own characteristic kinetics. researchgate.netrsc.org
Table 2: Solvent and Initiator Effects on Thiol-Maleimide Reaction Kinetics
| Solvent | Initiator | Mechanistic Effect |
|---|---|---|
| N,N-dimethylformamide (DMF) | Triethylamine | Accelerates nucleophilic attack, enhancing reaction rates. |
| Chloroform | Diazabicyclo[2.2.2]octane | Promotes ion pair-initiated mechanisms. researchgate.netrsc.org |
| Ethane thiol | Ethylamine | Can stabilize intermediates and influence the reaction pathway. researchgate.netrsc.org |
Mechanistic Studies of Base-Initiated Pathways
In the presence of a base catalyst, such as a tertiary amine, the thiol-maleimide reaction is typically understood to be initiated by the deprotonation of the thiol to form a highly nucleophilic thiolate anion (RS⁻). nsf.gov This thiolate then rapidly attacks the maleimide's double bond. nsf.gov The resulting enolate anion subsequently abstracts a proton from another thiol molecule, regenerating the thiolate catalyst and completing the catalytic cycle. nsf.gov
Methyl this compound has been used as a representative thiol to study these base-initiated reactions, where it adds quantitatively to the maleimide double bond. colab.wsacs.org However, detailed computational studies suggest that the mechanism may be more complex than a simple, direct deprotonation of the thiol by the base, especially under certain conditions. mientayvn.com The choice of base is also critical; strong bases readily generate the thiolate anion, while nucleophilic catalysts like phosphines can initiate the reaction by first adding to the maleimide to form a zwitterionic intermediate, which then deprotonates the thiol. rsc.orgnsf.gov
Oxidative Transformation Pathways
The thiol group of this compound is susceptible to oxidation, leading to the formation of various sulfur-containing species, most commonly disulfides. This transformation can occur through several pathways, including chemical, electrochemical, and enzymatic routes.
The chemical oxidation of 3-mercaptopropionic acid (the parent acid of this compound esters) can be achieved using oxidizing agents like hydrogen peroxide. researchgate.netcdnsciencepub.com The mechanism in acidic conditions involves the nucleophilic attack of the sulfur atom on the peroxide bond. researchgate.netcdnsciencepub.com This process can be catalyzed by ferric ions (Fe(III)), particularly at higher concentrations or on the surface of iron(III) oxides. researchgate.net The electrochemical oxidation of 3-mercaptopropionic acid has been shown to proceed through a mechanism involving the formation of thiyl radicals (RS•) which then dimerize to form the corresponding disulfide (RS-SR). researchgate.net
In biological contexts, a key oxidative pathway is catalyzed by the enzyme this compound dioxygenase (MDO). nih.govnih.gov MDO is a non-heme iron enzyme that facilitates the O₂-dependent oxidation of this compound to yield 3-sulfinopropionate. nih.govresearchgate.netresearchgate.net This enzymatic transformation is a crucial step in the bacterial catabolism of organosulfur compounds. asm.org For example, the bacterium Tetrathiobacter mimigardefordensis can break down 3,3′-dithiodipropionic acid (the disulfide of 3-mercaptopropionic acid) into two molecules of 3-mercaptopropionic acid, which are then oxygenated by a dioxygenase to 3-sulfinopropionate. asm.org
Characterization of Sulfoxide, Sulfone, and Sulfonate Formation
Further oxidation of the initial products of this compound oxidation leads to the formation of sulfoxides, sulfones, and sulfonates. The oxidation of the sulfide (B99878) bonds within polymeric networks derived from thiol-ene reactions involving pentaerythritol (B129877) tetrakis(this compound) has been shown to produce these higher oxidation state sulfur species. reading.ac.uk In the presence of hydrogen peroxide, the degradation of these networks is linked to the oxidation of sulfide bonds to form sulfoxide, sulfone, and even sulfonate groups. reading.ac.uk While the initial oxidation of a thiolate can lead to a sulfenic acid (R-SOH), this species is susceptible to further, often irreversible, oxidation to sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids. nih.gov
Electrochemical Oxidation Mechanisms of Thiol Groups
The electrochemical oxidation of 3-mercaptopropionic acid has been investigated using techniques such as differential pulse polarography and cyclic voltammetry. researchgate.netcdnsciencepub.com The mechanism is described as an EC₂E type, where the second electron transfer step involves the oxidation of the disulfide (RS-SR). researchgate.netcdnsciencepub.comglobalauthorid.com The dimerization of the resulting thiyl radicals (RS•) is a relatively slow step in this process. researchgate.netcdnsciencepub.com
In a broader context, the electrochemical oxidation of thiols can be influenced by the presence of mediators. For example, the electrocatalytic oxidation of some thiolic compounds can proceed via an ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism. researchgate.net This involves the initial oxidation of a mediator, which then undergoes a chemical reaction with the thiol, followed by re-oxidation of the resulting adduct. researchgate.net The specific potential at which the thiol group is oxidized can be used for analytical purposes, as seen in the voltammetric study of methyl this compound, which shows a distinct peak at approximately -0.60 V versus a silver/silver chloride (Ag/AgCl) electrode. mdpi.com
Metal Ion Complexation and Chelation Dynamics
The presence of both a thiol and a carboxylic acid group allows this compound to act as an effective chelating agent for various metal ions. atamanchemicals.com
Formation and Stability of Metal-Thiolate Complexes
3-Mercaptopropionic acid and its esters can form coordination complexes with a range of metal ions, including platinum(II), palladium(II), nickel(II), gold(I), and mercury(II). researchgate.net The thiol group has a strong affinity for binding to metal surfaces, which is a key aspect of its use in the synthesis and stabilization of metal nanoparticles. atamanchemicals.com The stability of these metal-thiolate complexes is an important factor in their various applications. researchgate.net For instance, methyl this compound has been shown to form an insoluble complex with lead(II) and also complexes with cobalt(II). arizona.edu The coordination often occurs in a bidentate fashion, involving both the sulfur of the thiol and an oxygen from the carboxylate group, forming a stable cyclic structure. researchgate.net
pH Dependency of Metal Ion Binding
The binding of metal ions to this compound is significantly influenced by the pH of the solution. This is due to the protonation state of both the thiol and carboxylic acid groups. nih.gov The deprotonation of the thiol group to form a thiolate is crucial for strong coordination to many metal ions. nih.gov The pH at which this occurs will affect the formation and stability of the resulting metal-thiolate complex. researchgate.net For example, the formation of an insoluble lead(II) complex with methyl this compound occurs at a pH greater than 3. arizona.edu In the context of thiol dioxygenases, the pH-dependent kinetics show that the protonation state of the substrate and active site residues influences substrate binding and catalytic activity. acs.orgnih.gov Studies on nickel-thiolate complexes have demonstrated that elevating the pH can lead to the deprotonation of coordinated cysteinate sulfur atoms, resulting in changes to the metal center's structure and reactivity. mdpi.com
Role as a Chain Transfer Agent in Polymerization Processes
This compound and its esters are widely utilized as chain transfer agents (CTAs) in various polymerization reactions, particularly in emulsion and radical polymerization. ontosight.aigoogle.comgoogle.com Their function is to control the molecular weight and molecular weight distribution of the resulting polymers. ontosight.ai
The efficiency of a CTA is quantified by its chain transfer coefficient (Ctr). mdpi.com For this compound derivatives, this value determines their effectiveness in controlling polymer molecular weight. mdpi.com For example, in the emulsion polymerization of acrylic monomers, this compound esters have been shown to produce polymers with not only reduced molecular weights but also narrower particle size distributions compared to polymerizations without a CTA. google.comgoogle.com Different esters of 3-mercaptopropionic acid, such as butyl this compound and methyl this compound, have been successfully employed as CTAs in the synthesis of various polymers. google.comoptica.org Multifunctional thiols like pentaerythritol tetrakis(this compound) can act as both a CTA and a crosslinking agent. kowachemical.comchemicalbook.com
Control of Polymer Molecular Weight and Distribution
The effectiveness of a CTA is quantified by its chain transfer constant (Cₓ), which is the ratio of the rate of chain transfer to the rate of propagation. A higher Cₓ value indicates a more efficient CTA, leading to a greater reduction in polymer molecular weight. Studies have shown that this compound esters are effective in controlling the molecular weight of polymers derived from acrylic monomers. google.com For instance, in the emulsion polymerization of styrene (B11656), the use of iso-octyl this compound (iOMP) as a CTA resulted in a decrease in both number-average (Mₙ) and weight-average (Mₙ) molecular weights as the reaction progressed. researchgate.net
The concentration of the this compound CTA is a critical parameter in controlling polymer molecular weight. As the concentration of the CTA increases, the average molecular weight of the polymer decreases. This is because a higher concentration of CTA molecules leads to more frequent chain transfer events. Research on the emulsion polymerization of styrene with iOMP demonstrated a clear inverse relationship between the CTA concentration and the resulting polymer's molecular weight. conicet.gov.ar
Furthermore, the structure of the this compound ester can influence its efficiency. For example, a comparison between different esters of 3-mercaptopropionic acid in the emulsion polymerization of acrylic monomers showed that while all were effective, variations in their performance were observed. google.com Even with long-chain esters like octadecyl-3-mercaptopropionate, which have limited water solubility, superior molecular weight control was achieved compared to analogous thioglycolates. google.com
The ability to control the MWD is another significant advantage of using this compound CTAs. A narrow MWD, indicated by a low polydispersity index (PDI), is often desirable for achieving specific polymer properties. The use of this compound esters has been shown to produce polymers with narrow MWDs. google.com For example, in the emulsion polymerization of a mixture of ethyl acrylate (B77674), methyl methacrylate (B99206), and methacrylic acid, the resulting terpolymer had a much narrower particle size distribution when butyl this compound was used as a CTA compared to a system without a CTA. google.comgoogle.com
Table 1: Effect of this compound Esters on Polymer Molecular Weight in Emulsion Polymerization of Acrylic Monomers
| Monomer System | Chain Transfer Agent | CTA Concentration (wt%) | Weight-Average Molecular Weight (Mw) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|---|
| Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid | None | 0 | High | Broad (0.5 - 5 µm particle size) | google.comgoogle.com |
| Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid | Butyl this compound | Not Specified | Reduced | Narrow (0.25 - 1 µm particle size) | google.comgoogle.com |
| Styrene | Iso-octyl this compound (iOMP) | Varied | Decreased with increasing CTA concentration | Not Specified | conicet.gov.ar |
| Methyl Methacrylate | Iso-octyl this compound (iOMP) | Not Specified | Lowered Mn and Mw | Not Specified | researchgate.net |
Impact on Resulting Polymer Architecture
Beyond controlling linear polymer chains, polyfunctional this compound derivatives are instrumental in the synthesis of complex polymer architectures, such as star-shaped polymers and graft copolymers. mdpi.comgoogle.com These specialized structures are created by utilizing this compound molecules with multiple thiol groups, which can act as a central core from which multiple polymer arms radiate.
Star-shaped polymers are synthesized using a polyfunctional CTA, where each thiol group can initiate the growth of a polymer chain. mdpi.com Pentaerythritol tetra(this compound) (PETMP), which has four thiol groups, is a commonly used core molecule for creating 4-arm star polymers. mdpi.comcymitquimica.com The polymerization is initiated by a free radical source, and the growing polymer chains are transferred to the thiol groups of the PETMP core. mdpi.com This method allows for the facile synthesis of star polymers in a one-step process. kinampark.com The resulting star architecture imparts unique properties to the polymer, such as a more compact structure and different rheological behavior compared to its linear analogue.
The molecular weight and the number of arms of the star polymer can be controlled by the ratio of monomer to the polyfunctional CTA. mdpi.com Research has demonstrated the synthesis of star-shaped polymers using PETMP and dipentaerythritol (B87275) hexakis(this compound) (DPEHMP) as 4-arm and 6-arm CTAs, respectively. mdpi.comresearchgate.net
Furthermore, this compound chemistry can be employed to create graft copolymers. In this approach, a polymer backbone is functionalized with pendant groups that can subsequently react with a thiol-containing molecule, or a polymer with pendant thiol groups can be used to initiate the polymerization of a second monomer. For example, a polymer with pendant allyl groups can be functionalized by reacting with 3-mercaptopropionic acid via a thiol-ene reaction to attach carboxyl groups along the polymer chain. mpg.de
The use of polyfunctional 3-mercaptopropionates also allows for the creation of cross-linked networks. cymitquimica.com In thiol-ene polymerizations, the multiple thiol groups of molecules like PETMP can react with multifunctional monomers containing double bonds (enes) to form a three-dimensional polymer network. mdpi.com This is utilized in applications such as coatings, adhesives, and the formation of porous polymer monoliths. cymitquimica.commdpi.com
Table 2: Examples of this compound Derivatives in the Synthesis of Complex Polymer Architectures
| This compound Derivative | Functionality | Resulting Polymer Architecture | Synthetic Method | Reference |
|---|---|---|---|---|
| Pentaerythritol tetra(this compound) (PETMP) | Tetra-functional (4 thiol groups) | 4-arm Star Polymer | Free Radical Polymerization (Chain Transfer) | mdpi.comresearchgate.net |
| Dipentaerythritol hexakis(this compound) (DPEHMP) | Hexa-functional (6 thiol groups) | 6-arm Star Polymer | Free Radical Polymerization (Chain Transfer) | mdpi.comresearchgate.net |
| Pentaerythritol tetra(this compound) (PETMP) | Tetra-functional (4 thiol groups) | Cross-linked Network | Thiol-ene Polymerization | mdpi.com |
| 3-Mercaptopropionic acid | Mono-functional | Graft Copolymer | Thiol-ene reaction with a functionalized polymer backbone | mpg.de |
Enzymatic and Biochemical Interactions of 3 Mercaptopropionate
3-Mercaptopropionate Dioxygenase (MDO) Research
This compound dioxygenase (MDO) is a non-heme mononuclear iron-dependent enzyme that catalyzes the O2-dependent oxidation of this compound (3-MPA) to 3-sulfinopropionate (3-SPA). researchgate.netresearchgate.net This enzyme is a member of the cupin superfamily and is primarily found in bacteria, where it plays a role in sulfur metabolism. researchgate.netnih.gov
The active site of MDO shares significant architectural similarities with other thiol dioxygenases, such as cysteine dioxygenase (CDO). researchgate.net A key feature is a mononuclear nonheme iron(II) site coordinated by a facial triad (B1167595) of three histidine residues. researchgate.netnih.gov This arrangement leaves one face of the iron's octahedral coordination sphere available for the binding of the organic substrate and dioxygen. researchgate.net
A conserved sequence of amino acids, Serine-Histidine-Tyrosine (SHY-motif), is located in the outer coordination sphere of the iron site, approximately 4 Å away. researchgate.netresearchgate.netnih.govresearchgate.net This motif, analogous to the catalytic triad in serine proteases, is not essential for catalysis but plays a crucial role in modulating the enzyme's catalytic rate and efficiency. nih.govacs.org The residues of the SHY-motif, specifically Ser-155, His-157, and Tyr-159, interact with the mononuclear iron site, influencing substrate coordination, O2 binding, and steady-state catalysis. researchgate.netnih.govresearchgate.net Pulsed electron paramagnetic resonance spectroscopy has been used to show that Tyr159 donates a hydrogen bond to the iron-bound ligand. nih.gov The SHY-motif also forms a distinct channel that restricts the movement of ligands bound to the iron. researchgate.netnih.gov
The catalytic cycle of MDO involves the O2-dependent oxidation of a thiol-bearing substrate to its corresponding sulfinic acid. researchgate.netnih.govresearchgate.net The proposed mechanism begins with the obligate-ordered addition of the substrate to the ferrous iron active site, which is a common feature among many non-heme mononuclear iron enzymes. researchgate.netacs.org This substrate binding "gates" the subsequent binding of dioxygen. researchgate.netacs.org
Electron paramagnetic resonance (EPR) spectroscopy, using nitric oxide (NO) as an oxygen surrogate, has been instrumental in studying the enzyme-substrate-ligand ternary complex. nih.govresearchgate.netacs.org These studies support a mechanism where the substrate must bind first, making the iron site reactive towards O2. acs.org It is proposed that the reaction proceeds through a ferric-superoxide intermediate. researchgate.netnih.gov While the exact details of the subsequent steps are still under investigation, the SHY-motif is known to be involved in influencing the catalytic process. researchgate.netnih.govresearchgate.net
MDOs generally exhibit a more relaxed substrate specificity compared to the highly specific mammalian cysteine dioxygenases (CDOs). researchgate.netresearchgate.net While CDOs almost exclusively act on L-cysteine, MDOs can accommodate other thiol-containing substrates of a similar size to 3-MPA. researchgate.netresearchgate.net For instance, the MDO from Pseudomonas aeruginosa can oxidize both 3-MPA and cysteine, showing a marked preference for 3-MPA. nih.govnih.gov The MDO from Azotobacter vinelandii also shows activity with 3-MPA, L-cysteine, and cysteamine (B1669678). researchgate.netacs.org
However, MDO from P. aeruginosa is unable to use N-acetyl-L-cysteine, homocysteine, and cysteamine as substrates. uniprot.org The relaxed substrate specificity of MDO makes it a valuable model system for studying the structure-function relationships in thiol dioxygenases. researchgate.net
**Table 1: Substrate Specificity of this compound Dioxygenase from *Azotobacter vinelandii***
| Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) | Coupling Efficiency (%) |
|---|---|---|---|---|
| This compound | 1.21 ± 0.1 | 0.017 ± 0.002 | 72000 | 102 ± 8 |
| L-Cysteine | 1.21 ± 0.1 | 11.4 ± 0.9 | 110 ± 20 | 97 ± 6 |
| Cysteamine | 0.29 ± 0.08 | - | 11 ± 2 | 40 ± 9 |
Data sourced from Pierce et al. (2015). acs.org
Comparative studies between MDO and CDO have highlighted key structural differences that dictate their substrate specificities. nih.govnih.gov A significant difference lies in a single amino acid residue within the active site. In many bacterial MDOs, a glutamine residue is present at a position where mammalian CDOs have an arginine (Arg-60 in rat CDO). nih.govnih.govresearchgate.net This Arg-to-Gln switch is believed to be a major determinant of the preference for 3-MPA over cysteine. nih.govnih.gov
The catalytic activity of MDO is influenced by pH. researchgate.netacs.org Studies on MDO from Azotobacter vinelandii have shown that the pH-dependent kinetic profiles for different substrates can be described by a diprotic enzyme model, suggesting the involvement of at least two ionizable residues in catalysis. nih.govnih.gov The activities observed for various substrates appear to be governed by electrostatic interactions within the active site. nih.govnih.gov
Solvent viscosity also has a modest effect on the catalytic parameters (kcat and kcat/KM), indicating that product release is only partially rate-limiting for catalysis. researchgate.net The solvent kinetic isotope effect, which is significantly larger than what can be attributed to viscosity differences between D2O and H2O, suggests that proton-dependent steps are important in the initial reversible stages of the reaction, prior to O2 binding. nih.gov
Table 2: pH Dependence of Kinetic Parameters for MDO from Azotobacter vinelandii with 3-MPA
| Parameter | pKa1 | pKa2 |
|---|---|---|
| kcat | 7.4 ± 0.2 | 9.1 ± 0.1 |
| kcat/KM | 7.8 ± 0.2 | 9.2 ± 0.1 |
Data sourced from Crowell et al. (2016). nih.gov
Comparative Studies with Cysteine Dioxygenase (CDO) and Other Thiol Dioxygenases
Role in Biological Sulfur Metabolism and Oxidation Pathways
This compound is a central metabolite in the sulfur metabolism of some bacteria. nih.gov It can be formed from the catabolism of various organosulfur compounds, including methionine, homocysteine, and dimethylsulfoniopropionate. nih.govasm.org The oxidation of 3-MPA to 3-sulfinopropionate by MDO is a key step in the dissimilation of this thiol. nih.gov In some bacteria, such as Variovorax paradoxus, MDO-catalyzed oxidation is the initial step in the utilization of 3-MPA. nih.govasm.org
The product, 3-sulfinopropionate, is further metabolized. For instance, in some proteobacteria, it can be converted to 3-sulfinopropionyl-CoA. nih.gov 3-MPA is one of the most abundant thiols in certain aquatic environments, and its metabolism by bacteria is an important part of the global sulfur cycle. nih.govasm.org
Microbial Degradation of Organosulfur Compounds
This compound (3-MPA) is a key intermediate in the microbial degradation of organosulfur compounds in various environments. nih.govoup.com In anoxic coastal sediments, 3-MPA is formed during the breakdown of dimethylsulfoniopropionate (DMSP), a significant osmolyte produced by marine algae. nih.govasm.org The degradation of DMSP can proceed through a demethylation pathway, first to 3-methiolpropionate (MMPA) and subsequently to 3-MPA. asm.organnualreviews.org This process has been observed in both anoxic and aerobic marine bacteria. asm.orgresearchgate.net
The bacterium Tetrathiobacter mimigardefordensis strain DPN7T can utilize 3,3′-dithiodipropionic acid (DTDP) as its sole carbon source, with 3-MPA being a detected intermediate in this degradation pathway. nih.gov This suggests that 3-MPA is a central compound in the catabolism of certain organosulfur compounds. nih.gov Furthermore, 3-MPA, along with cysteine and glutathione (B108866), is one of the most frequently detected thiols in natural aquatic environments, although it is typically present in nanomolar concentrations. nih.gov
Involvement in Dimethylsulfoniopropionate (DMSP) Catabolism
This compound plays a crucial role in the catabolism of dimethylsulfoniopropionate (DMSP), a major source of biogenic sulfur in marine environments. asm.orgfrontiersin.orgontosight.ai The breakdown of DMSP by marine bacteria can follow two main pathways: a cleavage pathway that produces dimethyl sulfide (B99878) (DMS) and a demethylation pathway. annualreviews.orgresearchgate.net
The demethylation pathway involves the sequential removal of methyl groups. DMSP is first demethylated to form 3-methiolpropionate (MMPA). annualreviews.orgnih.gov Subsequently, MMPA can be further demethylated to yield this compound (MPA). annualreviews.orgresearchgate.net This "double demethylation" pathway has been identified in aerobic marine bacteria, such as strain BIS-6, which can quantitatively demethylate DMSP and MMPA to 3-MPA. researchgate.net The relative importance of these different DMSP degradation pathways influences the net flux of DMS to the atmosphere, which has climatic implications. asm.org
Interactions with Thiol-Dependent Enzymes
Enzyme Inhibition as a Biochemical Research Tool
3-Mercaptopropionic acid is utilized in biochemical research as a tool to inhibit enzymes that depend on sulfhydryl groups for their activity. atamankimya.com This inhibitory property allows researchers to study the mechanisms of these thiol-dependent enzymes and their roles in various metabolic pathways. atamankimya.comlabster.com By observing the effects of inhibiting a specific enzyme, scientists can deduce its function and importance within a biological system. labster.com For example, 3-mercaptopropionic acid is known to be an inhibitor of glutamate (B1630785) decarboxylase, leading to a decrease in the concentration of gamma-aminobutyric acid (GABA) in the brain. atamanchemicals.com
Modulation of Specific Metabolic Pathways for Research
The ability of 3-mercaptopropionic acid to inhibit thiol-dependent enzymes makes it a valuable tool for modulating specific metabolic pathways in a research setting. atamankimya.comifom.eu By selectively blocking certain enzymatic steps, researchers can investigate the consequences on the entire pathway and the organism's cellular processes. ifom.euthno.org This approach is crucial for understanding the intricate network of metabolic reactions that sustain life and how cancer cells, for instance, reprogram their metabolism to support rapid growth. ifom.euthno.org The study of how cancer cells adapt to the inhibition of specific metabolic enzymes can reveal new potential targets for therapeutic interventions. ifom.eu
Cellular and Molecular Level Interactions in Mechanistic In Vitro Studies
Interactions with Cellular Moieties and Biomolecules
In vitro studies have demonstrated that the thiol group of this compound and its derivatives allows for interactions with various cellular components and biomolecules. For instance, pentaerythritol (B129877) tetrakis(this compound) (PETMP), a tetrafunctional thiol, can react with multifunctional alkenes to form thiol-ene networks. These networks have been investigated for their potential in creating biodegradable polymeric scaffolds for tissue engineering. researchgate.netmdpi.com
The inclusion of hydroxyapatite (B223615) into these poly(TT/DPEHA) HIPEs scaffolds has been shown to enhance their mechanical properties and support cell attachment and proliferation of fibroblast cells in vitro. researchgate.netmdpi.com Furthermore, the thiol group can be used to functionalize surfaces, such as in the development of biosensors where it can immobilize bioreceptors or sensing molecules. atamanchemicals.com These interactions at the molecular level are fundamental to the application of this compound-containing compounds in various biotechnological and biomedical fields. atamanchemicals.com
Modulation of Cell Signaling Pathways in Cultured Cells
Detailed studies specifically investigating the modulation of key cell signaling pathways, such as the MAPK or PI3K/Akt pathways, in cultured cells directly by this compound are not extensively covered in the reviewed scientific literature. While related thiol compounds and larger molecules containing this compound moieties have been studied in the context of cell signaling, direct evidence for the specific action of the this compound compound itself is not specified. The mitogen-activated protein kinase (MAPK) pathway is known to be crucial in regulating cellular processes like proliferation, differentiation, and stress response, with abnormal signaling implicated in various diseases. raybiotech.com Similarly, the PI3K/Akt signaling pathway is a key regulator of cell proliferation, apoptosis, and migration. mdpi.com However, direct research linking this compound to the modulation of these specific pathways remains to be fully elucidated.
Scavenging of Reactive Oxygen Species (ROS) in In Vitro Cellular Models
This compound (MPA) has been identified as a cell-protective antioxidant. google.com In studies using in vitro cellular models, it has demonstrated the ability to protect lymphoid cells from damage caused by oxidizing agents, particularly when cells are cultured at low densities in serum-free media. google.com The antioxidant mechanism is believed to involve its function as a direct scavenger of oxygen radicals, a capability attributed to its free sulfhydryl group. google.com This action helps mitigate oxidative stress within cellular systems. While other thiol-containing compounds also exhibit antioxidant properties, this compound was found to be among the effective agents for this protective role in specific in vitro conditions. google.com
Reactive oxygen species (ROS) are produced through normal cellular metabolism, and an excess can lead to damage of nucleic acids, proteins, and lipids. mdpi.com Cells possess intrinsic enzymatic systems to control ROS levels, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). mdpi.com The ability of exogenous compounds like this compound to scavenge ROS provides an additional layer of defense against oxidative damage in experimental cellular models. google.com
Investigating Transport and Distribution within Defined Cellular Systems
The precise mechanisms governing the transport of this compound into and its distribution within defined cellular systems are not clearly detailed in the available research. Cellular uptake is a critical step for any compound to exert an intracellular effect and can occur through various mechanisms, including passive diffusion, endocytosis (such as phagocytosis, macropinocytosis, clathrin-mediated, and caveolae-mediated endocytosis), or via specific membrane transport proteins. mdpi.comebi.ac.uk
Biosynthetic Pathways and Biological Origins
Identification as an Algal Metabolite
This compound is recognized as a naturally occurring compound, specifically identified as an algal metabolite. mdpi.comresearchgate.netle.ac.uk It is the conjugate base of 3-mercaptopropanoic acid. mdpi.comresearchgate.net As an algal metabolite, it is a product of metabolic reactions in eukaryotic algae, which can range from unicellular organisms like diatoms to multicellular forms such as kelp. researchgate.net Its presence has been noted in various marine and freshwater environments, where its origins can be both biological and abiotic. nih.gov For instance, it has been detected in the water column of lakes at nanomolar concentrations. nih.gov
Study of Microbial Production in Genetically Engineered Strains
Significant research has been conducted on the biotechnological production of polymers of this compound, known as poly(this compound) or poly(3MP), a type of polythioester (PTE). core.ac.ukmdpi.com These studies utilize genetically engineered microbial strains, primarily Escherichia coli, to synthesize the polymer from precursor substrates.
Metabolically engineered E. coli JM109, harboring specific plasmids like pBPP1, has been a key focus. core.ac.ukfrontiersin.org These strains are modified to express a non-natural biosynthetic pathway (the BPEC pathway) that allows them to utilize 3-mercaptopropionic acid (3MP) as a precursor for poly(3MP) synthesis. frontiersin.org The BPEC pathway includes genes for butyrate (B1204436) kinase (Buk) and phosphotransbutyrylase (Ptb) from Clostridium acetobutylicum, alongside a polyhydroxyalkanoate (PHA) synthase.
Fed-batch fermentation processes have been successfully scaled up to produce kilogram quantities of poly(3MP). core.ac.uk In these processes, engineered E. coli is cultivated in a mineral salts medium with a primary carbon source like glucose or glycerol, and 3-mercaptopropionic acid is supplied as the precursor during the growth phase. frontiersin.org These bioprocesses have achieved significant yields, with poly(3MP) content reaching up to 45% of the cell dry matter. frontiersin.org
In addition to E. coli, other strains like Advenella mimigardefordensis have been genetically modified for poly(3MP) production. This was achieved by deleting a native gene that degrades 3MP and introducing genes to facilitate its conversion and polymerization. Wild-type strains such as Cupriavidus necator have also been shown to synthesize copolymers of 3-hydroxybutyrate (B1226725) and this compound when fed with 3-mercaptopropionic acid as a precursor. nih.gov
Table of Research Findings on Microbial Production of Poly(this compound)
| Engineered Strain | Precursor Substrate(s) | Key Genetic Modifications / Pathway | Achieved Polymer Content (% of Cell Dry Matter) | Reference(s) |
| Escherichia coli JM109 | 3-Mercaptopropionic acid, Glucose/Glycerol | Expression of BPEC pathway (pBPP1 plasmid) | Up to 45% | core.ac.ukfrontiersin.org |
| Advenella mimigardefordensis DPN7T | 3,3′-Dithiodipropionic acid (DTDP) | Deletion of mdo gene, introduction of buk-ptb operon, overexpression of phaCAm | Not specified | |
| Cupriavidus necator B-10646 (Wild-Type) | 3-Mercaptopropionic acid, Fructose | Incorporation into P(3HB-co-3MP) copolymer | 3MP content up to 39.0 mol.% in copolymer | nih.gov |
| Ralstonia eutropha H16 (now C. necator) | 3-Mercaptopropionic acid | Production of P(3HB-co-3MP) copolymer | >25 mol% 3-hydroxybutyrate always present | frontiersin.org |
Advanced Characterization and Computational Methodologies in 3 Mercaptopropionate Research
Spectroscopic Analysis Techniques
Spectroscopic techniques are pivotal in the study of 3-mercaptopropionate (3MPA) and its derivatives, providing detailed information on molecular structure, functional groups, and the electronic environment of active sites in enzymatic reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound and its various esters and derivatives. wiley.com Both ¹H NMR and ¹³C NMR provide critical data for confirming the molecular structure of these compounds.
In the ¹H NMR spectrum of methyl this compound, distinct signals corresponding to the different proton environments are observed. chemicalbook.comrsc.org The methyl ester protons typically appear as a singlet, while the methylene (B1212753) protons adjacent to the sulfur and carbonyl groups present as multiplets. rsc.org Similarly, ¹³C NMR spectra provide information on the carbon skeleton. rsc.org For instance, in a derivative of methyl this compound, the carbonyl carbon, the methylene carbons, and the methyl carbon each resonate at characteristic chemical shifts. rsc.org
The following table summarizes typical ¹H NMR spectral data for methyl this compound and one of its derivatives.
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Methyl this compound | -SCH₂- | 2.46-2.56 | m |
| -CH₂CO- | 2.66-2.73 | m | |
| -OCH₃ | 3.62 | s | |
| Trimethylolpropane (B17298) tris(this compound) | -CH₂- (of ethyl group) | 1.34-1.46 | m |
| -SCH₂- | 2.47-2.60 | m | |
| -CH₂CO- | 2.66-2.73 | m | |
| -OCH₂- | 3.98-4.00 | m |
Data sourced from multiple examples and may represent a range of observed values. rsc.orgresearchgate.net
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify functional groups and monitor the progress of reactions involving this compound. gatewayanalytical.comlabmanager.com FTIR relies on the absorption of infrared radiation by molecules, which induces vibrations in their chemical bonds. gatewayanalytical.com Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light. gatewayanalytical.com
Functional Group Analysis: FTIR and Raman spectra of this compound and its derivatives exhibit characteristic absorption bands. Key functional groups that can be identified include:
S-H stretch: The thiol group gives a characteristic, though often weak, band in the infrared spectrum.
C=O stretch: The carbonyl group of the ester or carboxylic acid shows a strong absorption band. researchgate.net
C-S stretch: This bond also has a characteristic vibrational frequency.
For example, in the FTIR spectrum of a derivative of methyl this compound, characteristic peaks for the carbonyl group (C=O) are observed around 1731 cm⁻¹ and 1695 cm⁻¹. rsc.org In studies of polymers made from this compound derivatives, such as trimethylolpropane tris(this compound), FTIR is used to confirm the structure of the monomers. nih.gov
Reaction Monitoring: These techniques are invaluable for monitoring chemical reactions in real-time. americanpharmaceuticalreview.com For instance, in thiol-ene "click" chemistry, the disappearance of the thiol S-H stretching band and the C=C stretching band can be monitored to follow the reaction progress. researchgate.netrsc.org A study on the reaction between limonene (B3431351) and iso-tridecyl this compound used FT-Raman spectroscopy to monitor the depletion of the thiol peak at 2573 cm⁻¹ and the disappearance of the exocyclic double bond at 1645 cm⁻¹. researchgate.net
The combination of FTIR and Raman spectroscopy provides a comprehensive analysis of the functional groups present in this compound compounds and their transformations during chemical reactions. researchgate.net
Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy for Active Site Resolution and Radical Intermediate Detection
Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) spectroscopy are sophisticated techniques crucial for studying paramagnetic species, such as metal centers in enzymes and radical intermediates, which are often involved in reactions with this compound. bruker.comresearchgate.net
Active Site Resolution in Metalloenzymes: In the context of enzymes like this compound dioxygenase (MDO), which contains a non-heme iron center, EPR spectroscopy is used to probe the electronic structure of the iron in its different oxidation and spin states. acs.org MDO catalyzes the oxidation of 3MPA. researchgate.netnih.gov EPR studies have been instrumental in investigating the binding of 3MPA and other ligands to the iron active site. acs.org
ENDOR spectroscopy provides even higher resolution by probing the interactions between the unpaired electron of the paramagnetic center and nearby magnetic nuclei. dntb.gov.uaglobalauthorid.com A study published in the Journal of Biological Chemistry utilized pulsed EPR and ¹H Mims ENDOR spectroscopy to investigate the active site of MDO. nih.gov This allowed for the direct observation of the conformations of 3MPA bound to the iron center and the hydrogen bonding interactions within the active site, providing significant insights into the enzyme's catalytic mechanism. researchgate.netnih.gov
Radical Intermediate Detection: Many chemical and biological reactions proceed through radical intermediates. EPR is a primary tool for the direct detection and characterization of these transient species. mdpi.com While specific studies on radical intermediates in simple chemical reactions of this compound are not extensively detailed in the provided context, the principles of EPR would apply to any such reaction involving free radical pathways. For instance, in polymerization reactions initiated by radicals, EPR could be used to identify and quantify the radical species involved.
Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermomechanical Properties of Materials
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to characterize the thermal stability and phase transitions of materials, including polymers derived from this compound. torontech.comtorontech.com
Thermal Gravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. torontech.com This information is critical for determining the thermal stability and decomposition profile of materials. particle.dk For polymers synthesized using this compound derivatives like pentaerythritol (B129877) tetrakis(this compound) (PETMP) and trimethylolpropane tris(this compound), TGA is used to assess their thermal stability. researchgate.netresearchgate.net
A study on a crosslinked PETMP-TTT polymer network showed high thermal stability with a 5% weight loss temperature (Td5%) of 364 °C, which was attributed to the high crosslinking density. researchgate.net TGA can be combined with FTIR (TGA-FTIR) to identify the gaseous products evolved during decomposition, providing a more detailed understanding of the degradation mechanism. eag.com
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). torontech.comeag.com These properties are crucial for understanding the processing and end-use performance of polymeric materials.
In research on shape-memory thiol-ene coatings, DSC was used to determine the glass transition temperature of a crosslinked PETMP-TTT polymer network, which was found to be 41 ± 1 °C. researchgate.net DSC is also employed to study the curing behavior of resins containing this compound derivatives. google.com
The following table presents data from a study on a crosslinked polymer network containing a this compound derivative.
| Analytical Technique | Parameter | Value |
| DSC | Glass Transition Temperature (Tg) | 41 ± 1 °C |
| TGA | Temperature at 5% weight loss (Td5%) | 364 °C |
Data from a study on a crosslinked PETMP-TTT polymer network. researchgate.net
Chromatographic and Separation Methods
Chromatographic techniques are essential for the separation, identification, and quantification of this compound in various mixtures.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. scarf.scot It is widely used for assessing the purity of the compound and for its quantitative determination in different samples. moravek.comtorontech.com
Purity Assessment: HPLC is an ideal method for determining the chemical purity of substances by separating the main compound from any impurities. moravek.com For this compound, HPLC methods can be used to ensure that the compound meets required purity specifications, often greater than 99.0%. sigmaaldrich.com The presence of contaminants can be detected as separate peaks in the chromatogram, and peak purity analysis using detectors like a photodiode array (PDA) can help identify co-eluting impurities. sepscience.com
Quantitative Analysis: HPLC is also a powerful tool for quantifying the concentration of this compound. nih.gov Due to its high reactivity and lack of a strong chromophore, direct detection of 3MPA can be challenging. Therefore, pre-column derivatization is often employed to create a stable and detectable derivative. nih.gov
A sensitive method was developed for the determination of 3-MPA in environmental samples based on pre-column derivatization with monobromobimane (B13751), followed by HPLC with fluorescence detection. nih.gov This method demonstrated good linearity, precision, and a low detection limit of 4.3 nmol L⁻¹. nih.gov Another approach uses o-phthaldialdehyde (OPA) in the presence of 3-mercaptopropionic acid for the analysis of other compounds, highlighting its utility in derivatization reactions for HPLC. semanticscholar.org
The reliability of a quantitative HPLC method is confirmed through validation, which includes assessing parameters like linearity, accuracy (recovery), and precision. nih.govsemanticscholar.org
The table below summarizes the performance characteristics of a validated HPLC method for this compound analysis.
| Parameter | Result |
| Detection Limit | 4.3 nmol L⁻¹ |
| Linearity (r) | >0.99 |
| Mean Recovery | 97-105% |
| Intra-day Precision (% CV) | 2.68-7.01% |
| Inter-day Precision (% CV) | 4.86-12.5% |
Data from a study on the determination of 3-MPA using pre-column derivatization with monobromobimane and HPLC-fluorescence detection. nih.gov
Computational Chemistry and Molecular Modeling
Computational chemistry provides indispensable tools for investigating the properties and reactivity of this compound at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. wikipedia.org
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org In the study of this compound, DFT calculations have been pivotal in elucidating its behavior, particularly in the context of enzymatic reactions. Researchers use DFT to model the active sites of enzymes that process 3-MPA, such as this compound dioxygenase (MDO), to understand the intricacies of substrate binding, electronic structure, and the step-by-step mechanism of catalysis. researchgate.netnih.govnih.gov
A significant contribution of DFT has been in resolving the coordination mode of 3-MPA within the MDO active site. A debate existed whether the substrate binds to the catalytic iron center through only its thiol group (monodentate) or through both its thiol and carboxylate groups (bidentate). nih.govosti.gov DFT computational modeling, combined with structural data from substrate analogs, demonstrated that 3-MPA associates with the iron as a chelate complex, showing bidentate coordination. nih.govosti.govresearchgate.net These models were further validated by advanced spectroscopic techniques, providing an experimentally verified model of the enzyme-substrate complex. nih.govresearchgate.net
Furthermore, DFT is employed to map out entire reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can predict the most favorable reaction mechanism. acs.org For MDO, DFT calculations have been used to create models of the Fe-site coordinated with both 3-MPA and a nitric oxide (NO) ligand, which serves as a proxy for dioxygen (O₂). researchgate.netnih.gov These models help to understand how interactions within the active site, such as hydrogen bonding from key amino acid residues (e.g., the "SHY-motif"), influence ligand binding and catalytic efficiency. researchgate.netnih.gov
| Research Area | Key DFT Finding | Significance | Reference |
|---|---|---|---|
| Substrate Binding Mode | DFT models supported by experimental data confirmed a bidentate coordination of 3-MPA to the iron center via its thiol and carboxylate groups. | Resolved a key debate in the field and provided an accurate model of the initial enzyme-substrate complex. | nih.govosti.govresearchgate.net |
| Electronic Structure | Calculations elucidated the electronic properties of the iron center upon substrate binding. | Helps explain the substrate specificity and the activation of the iron site for reaction with O₂. | figshare.com |
| Reaction Mechanism | Models of the iron-nitrosyl complex, mimicking the Fe(III)-superoxide intermediate, offer a framework to evaluate potential reaction mechanisms. researchgate.netnih.gov | Provides insights into the critical steps of oxygen binding and substrate oxidation. | researchgate.netnih.gov |
| Role of Active Site Residues | DFT validated by ENDOR spectroscopy revealed H-bond donation from Tyr159 to the Fe-bound ligand, restricting its movement. researchgate.netnih.gov | Demonstrates how second-coordination sphere residues orchestrate catalysis and influence ligand binding. | researchgate.netnih.govnih.gov |
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. digitellinc.com This technique is invaluable for exploring the dynamic behavior of 3-MPA, including its conformational flexibility and its non-covalent interactions with surrounding molecules, such as water or the amino acids within an enzyme's active site. dovepress.comox.ac.uk While DFT can detail the electronic events of a chemical reaction, MD simulations provide a broader view of the structural and environmental factors that make the reaction possible. digitellinc.com
In the context of enzymatic studies involving 3-MPA, MD simulations can reveal how the substrate accesses the binding pocket and how it orients itself once inside. researchgate.netresearcher.life These simulations can map the conformational landscape of the enzyme-substrate complex, showing how the protein's structure fluctuates and how these movements might facilitate the catalytic process. mdpi.comresearchgate.net For example, MD studies on thiol dioxygenases have helped to understand differences in substrate positioning, mobility, and ultimately, enzymatic turnover. researchgate.net
A key modern approach involves an integrated MD-to-QM/cluster workflow. digitellinc.com In this process, MD simulations are first run on the entire solvated enzyme to explore a wide range of realistic conformations. Snapshots from these simulations are then used as the starting structures for high-level quantum mechanical (QM) calculations, such as DFT. This approach improves the reliability of the QM models by ensuring they are based on representative and energetically favorable conformations of the active site. digitellinc.com
| Area of Investigation | Information Provided by MD Simulations | Relevance |
|---|---|---|
| Conformational Analysis | Reveals the preferred shapes (conformations) of 3-MPA in solution and how its structure changes upon binding to a target. researchgate.net | Understanding the molecule's flexibility is key to predicting its binding affinity and reactivity. |
| Intermolecular Interactions | Identifies and quantifies non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between 3-MPA and its environment. dovepress.com | These interactions are critical for stabilizing the enzyme-substrate complex and orienting the substrate for catalysis. |
| Substrate Binding Dynamics | Simulates the entire process of substrate entry, binding, and positioning within an enzyme's active site. researcher.life | Helps to identify key residues involved in substrate recognition and provides a dynamic picture of the binding event. |
| Solvation Effects | Explicitly models the interactions between 3-MPA and surrounding water molecules. digitellinc.com | Properly accounting for solvation is crucial for accurately calculating binding energies and reaction barriers. |
To study the complex chemical reactions that occur within enzymes, researchers often use a "cluster model" approach. nih.govnih.gov This method involves computationally "carving out" a section of the enzyme that includes the catalytic core and the substrate (e.g., the iron center, its coordinating ligands, and 3-MPA). nih.gov This smaller, more manageable model, typically comprising over 300 atoms, is then studied in detail using high-level quantum chemical methods like DFT. nih.gov This approach is computationally less expensive than methods that treat the entire enzyme quantum mechanically, allowing for the investigation of detailed reaction mechanisms. nih.gov
The development of a reliable cluster model is a multi-step process. It begins with a high-resolution experimental structure (e.g., from X-ray crystallography) or a representative snapshot from an MD simulation. digitellinc.comnih.gov The "seed" of the model—the substrate and key catalytic residues—is defined, and surrounding residues are systematically added to the model. digitellinc.com
Validation is a critical step to ensure the computational model accurately represents the real enzyme active site. For enzymes like MDO, computational models are often validated by comparing their predicted properties with those measured by sophisticated spectroscopic techniques. For example, pulsed electron paramagnetic resonance methods like ENDOR (Electron Nuclear Double Resonance) spectroscopy can directly probe the interactions between the iron center and nearby atoms. researchgate.netnih.gov When the DFT-calculated parameters of a cluster model match the experimental spectroscopic data, it provides strong evidence that the model is a faithful representation of the active site's structure and electronic environment, lending credibility to the mechanistic insights derived from it. researchgate.netnih.gov
| Step | Action | Purpose | Example/Technique |
|---|---|---|---|
| 1. Initial Structure Selection | Obtain a high-resolution 3D structure of the enzyme. | To provide an accurate starting geometry for the model. | X-ray crystal structure or a snapshot from an MD simulation. digitellinc.comnih.gov |
| 2. Model Construction | Define the core active site and select surrounding residues to be included in the quantum mechanical region. | To create a computationally feasible model that captures the essential chemical environment of the active site. | Automated toolkits like RINRUS can aid in residue selection. digitellinc.com |
| 3. Geometry Optimization | Calculate the lowest energy structure of the cluster model using DFT. | To find the most stable arrangement of atoms in the active site model. | DFT (e.g., B3LYP functional). scielo.org.mx |
| 4. Spectroscopic Validation | Calculate spectroscopic parameters from the optimized model and compare them to experimental data. | To verify that the computational model accurately reproduces the physical and electronic properties of the real enzyme. | Comparison of calculated hyperfine couplings with experimental ENDOR or HYSCORE spectra. researchgate.netnih.govnih.gov |
| 5. Mechanistic Investigation | Use the validated model to calculate the energy profile of the proposed catalytic reaction. | To elucidate the detailed reaction pathway, identify intermediates, and determine rate-limiting steps. | Locating transition state structures for O₂ binding and substrate oxidation. researchgate.netnih.gov |
Molecular Dynamics (MD) Simulations for Conformational Effects and Intermolecular Interactions
In Vitro Experimental Systems and Assay Development
In vitro systems, which are experiments conducted outside of a living organism, are fundamental for dissecting the biochemical and cellular mechanisms involving this compound. These systems range from simple cell-free preparations to more complex cell-based models. sigmaaldrich.com
The investigation of 3-MPA's biological roles relies heavily on the development of tailored cell-free and cell-based assays. These assays are designed to measure specific biological activities or processes, allowing researchers to probe mechanisms of action, identify interacting partners, and quantify functional outcomes. svarlifescience.comfraunhofer.de
Cell-Free Assays are reconstituted systems that contain purified molecular components, such as enzymes and substrates, in a controlled environment (e.g., a test tube). atcc.org They are advantageous for studying direct molecular interactions without the complexity of a cellular environment. For mechanistic studies of this compound dioxygenase (MDO), a typical cell-free assay involves several key steps. First, the MDO enzyme is produced using recombinant expression systems and purified to homogeneity. nih.gov The activity of the purified enzyme is then assayed by incubating it with 3-MPA and monitoring the reaction. The formation of the product, 3-sulfinopropionic acid, can be quantified over time using techniques like High-Performance Liquid Chromatography (HPLC). nih.gov Such assays are essential for determining fundamental enzymatic parameters and for studying how mutations or inhibitors affect catalysis. nih.gov
Cell-Based Assays utilize living cells as the test system, offering a more physiologically relevant model that incorporates cellular complexity, including metabolic pathways and signaling networks. sigmaaldrich.comfraunhofer.de These assays can be used to study how 3-MPA or its metabolites affect cellular processes like cell viability, gene expression, or specific signaling pathways. sigmaaldrich.com While specific cell-based assays developed exclusively for 3-MPA are not extensively documented, the principles are widely applied. For example, a reporter gene assay could be designed where cells are engineered to express a reporter protein (like luciferase) in response to a specific signaling event affected by 3-MPA. evotec.com Another approach could involve incubating cells with 3-MPA and using techniques like mass spectrometry-based metabolomics to track its conversion and impact on cellular metabolism. These assays are critical for understanding the compound's effects in a biological context that approximates a real-life model. fraunhofer.de
Biodegradability Assessment in Controlled Laboratory Environments (e.g., OECD Test Guidelines, Soil Microcosms)
The environmental fate of this compound and its derivatives is significantly influenced by their susceptibility to microbial degradation. Controlled laboratory assessments are crucial for determining the extent and rate of biodegradation under standardized conditions. These studies primarily utilize internationally recognized protocols, such as the Organisation for Economic Co-operation and Development (OECD) Test Guidelines, as well as simulated environmental systems like soil microcosms.
OECD Test Guidelines for Ready Biodegradability
A primary method for evaluating the biodegradability of chemical substances is through the OECD 301 series of tests for "Ready Biodegradability". nih.gov These stringent screening tests expose a chemical to a small concentration of microorganisms from sources like activated sludge and measure its degradation over a 28-day period. nih.govleuphana.de A substance is generally considered "readily biodegradable" if it meets specific pass levels, such as reaching 60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production within a 10-day window following the onset of degradation. nih.gov A positive result suggests that the substance is likely to undergo rapid and extensive degradation in various aerobic environments. nih.gov Conversely, failure to meet these criteria does not mean the substance is non-biodegradable but indicates that it may be persistent or require adaptation of microbial communities for its degradation. leuphana.de
Several esters of this compound have been evaluated using these methods, with results indicating variable biodegradability that is often dependent on the structure of the ester group.
Research Findings from OECD 301 Tests:
Studies utilizing the OECD Guideline 301B (Ready Biodegradability: CO₂ Evolution Test) and OECD Guideline 301F (Manometric Respirometry Test) have provided key insights into the persistence of this compound compounds.
For instance, in an OECD 301B study, isooctyl this compound achieved 55% degradation after 28 days. europa.eu While this shows significant biodegradation, it does not meet the strict criteria to be classified as readily biodegradable under the test's conditions. europa.eu The toxicity control in this study confirmed that the test material was not inhibitory to the microbial activity. europa.eu
Similarly, methyl this compound was found to be not readily biodegradable, reaching 46% degradation in an aerobic OECD 301 test. cpchem.comcpchem.comPentaerythritol tetrakis(this compound) also failed to meet the criteria, showing 26% degradation after 48 hours in an OECD 301B test. vanderbilt.edu
A comparative study investigating several mercaptocarboxylic acid esters highlighted these structural differences. researchgate.net The findings from various OECD 301 tests are summarized below.
Table 1: Biodegradation of this compound Esters in OECD 301 Tests
| Compound | OECD Test Guideline | Biodegradation (%) | Duration | Result | Source(s) |
|---|---|---|---|---|---|
| Isooctyl this compound | 301B (CO₂ Evolution) | 55 | 28 days | Not Readily Biodegradable | europa.eu |
| Methyl this compound | 301 | 46 | 28 days | Not Readily Biodegradable | cpchem.comcpchem.com |
| Pentaerythritol tetrakis(this compound) | 301B (CO₂ Evolution) | 26 | 48 hours | Not Readily Biodegradable | vanderbilt.edu |
| Isotridecyl this compound | 301B (CO₂ Evolution) | 17 | 28 days | Not Readily Biodegradable | researchgate.net |
| Isotridecyl this compound | 301F (Manometric Respirometry) | 35 | 28 days | Not Readily Biodegradable | researchgate.net |
| Glycol di(this compound) | 301B (CO₂ Evolution) | 72 | 28 days | Readily Biodegradable | researchgate.net |
These results demonstrate that while some esters like Glycol di(this compound) are readily biodegradable, longer or more complex alkyl chains can reduce the rate of microbial degradation under standard aerobic test conditions. researchgate.net
Anaerobic Biodegradation
In environments depleted of oxygen, such as anoxic sediments or sludge digesters, anaerobic biodegradation becomes the dominant degradation pathway. erasm.org Studies on the environmental fate of related sulfur compounds have revealed that this compound is an intermediate in the anaerobic metabolism of dimethylsulfoniopropionate (DMSP), a common osmolyte in marine algae. core.ac.ukcore.ac.uk
In controlled laboratory studies using anoxic marine sediment slurries, DMSP is demethylated to 3-S-methylmercaptopropionate (MMPA) and subsequently to this compound. core.ac.uk Further research has shown that certain methanogenic archaea, such as Methanosarcina species, can utilize MMPA as a growth substrate, converting it stoichiometrically to this compound and methane. core.ac.uk This indicates that this compound can be both produced and potentially further metabolized under anaerobic conditions, playing a role in the biogeochemical cycling of sulfur in anoxic habitats.
Soil Microcosm Studies
Soil microcosm studies represent another form of controlled laboratory assessment, providing a bridge between simple screening tests and complex field studies. ecossa.de These experiments use small, contained samples of soil to simulate the terrestrial environment under controlled conditions of temperature, moisture, and aeration. ecossa.denih.gov By introducing a chemical into a soil microcosm, researchers can study its degradation rate, the formation of metabolites, and its effects on the native soil microbial community over time. nih.govwhiterose.ac.uk
While specific studies focusing solely on the biodegradability of this compound in soil microcosms are not widely documented in the reviewed literature, this methodology is standard for assessing the environmental fate of organic chemicals. whiterose.ac.uk Such a study would typically involve treating soil samples with this compound and monitoring its disappearance and the evolution of CO₂ or the formation of breakdown products over an incubation period. This approach allows for an evaluation of biodegradability in a complex, environmentally relevant matrix that includes a diverse and adapted microbial population.
Research Applications in Materials Science, Biotechnology, and Organic Synthesis
Polymer Chemistry and Materials Engineering
The unique chemical structure of 3-mercaptopropionate, featuring a reactive thiol group, makes it a valuable component in polymer chemistry and materials engineering. Its derivatives, such as trimethylolpropane (B17298) tris(this compound) (TMPMP) and pentaerythritol (B129877) tetrakis(this compound) (PETMP), are widely employed to construct complex polymer architectures.
Multi-functional thiols derived from 3-mercaptopropionic acid, like TMPMP and PETMP, are extensively used as crosslinking agents in UV-curable formulations. royal-chem.com These compounds participate in thiol-ene "click" reactions, a type of rapid and efficient chemical ligation that is initiated by UV light. evitachem.com This process allows for the rapid curing of coatings, adhesives, and elastomers at room temperature, offering significant advantages over traditional thermal curing methods. researchgate.net
The resulting crosslinked polymers form robust networks, enhancing the mechanical properties, thermal stability, and chemical resistance of the final products. royal-chem.com For instance, in UV-curable coatings for automotive and industrial applications, these crosslinkers contribute to superior durability, adhesion, and flexibility. royal-chem.comroyal-chem.com Similarly, in adhesives, they facilitate the formation of strong covalent bonds, leading to high-performance bonding solutions for electronics and structural applications. royal-chem.comevitachem.com The trifunctional nature of TMPMP and the tetrafunctional nature of PETMP allow for the creation of materials with varying crosslink densities, enabling the fine-tuning of properties like hardness and elasticity.
Table 1: Applications of this compound Derivatives in UV-Curable Systems
| Derivative | Functionality | Key Applications | Benefits |
|---|---|---|---|
| Trimethylolpropane tris(this compound) (TMPMP) | Trifunctional Thiol | UV-curable coatings, adhesives, resins evitachem.com | Moderate cross-linking density, efficient reactivity |
| Pentaerythritol tetrakis(this compound) (PETMP) | Tetrafunctional Thiol | UV-curable coatings, inks, adhesives royal-chem.comguidechem.com | Rapid cure speeds, excellent adhesion and flexibility royal-chem.com |
Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, have garnered significant interest in biomedical research. nih.gov Derivatives of this compound are instrumental in the synthesis of hydrogels for applications such as controlled drug delivery and as tissue mimetics. guidechem.com
Thiol-ene click chemistry, utilizing multifunctional thiols like PETMP and TMPMP, provides a versatile method for creating hydrogels with tunable properties. guidechem.comnih.gov These hydrogels can encapsulate therapeutic agents, which are then released in a controlled manner, a crucial aspect for improving the efficacy of drug delivery systems. For example, hydrogels made from ethoxylated trimethylolpropane tri-3-mercaptopropionate (ETTMP) and poly(ethylene glycol) diacrylate (PEGDA) have been investigated for injectable, localized drug delivery due to their non-swelling behavior and tunable release properties. nih.gov
Furthermore, hydrogels incorporating this compound derivatives are being explored as tissue mimetics. guidechem.comnih.gov A study demonstrated that a hydrogel composed of pentaerythritol tetrakis (this compound) and PEG could mimic the chemical and mechanical properties of natural mucosa, offering a viable alternative to animal tissues in mucoadhesion studies. nih.govchemicalbook.com
Trimethylolpropane tris(this compound) (TMPMP) is utilized in the fabrication of porous hybrid monolithic materials. scientificlabs.co.uk These materials, characterized by a continuous, porous structure, find applications in areas like chromatography and filtration. The ability to tailor the porosity and surface chemistry by incorporating TMPMP makes it a versatile building block for these advanced materials. The thiol groups on the surface of the monoliths can be further functionalized, allowing for the creation of materials with specific separation or catalytic properties.
The properties of commodity polymers like polyethylene (B3416737) can be enhanced through functionalization with this compound derivatives. For instance, the side-chain functionalization of certain polymers with butyl-3-mercaptopropionate via a thiol-ene reaction has been shown to reduce the polymer's glass transition temperature. researchgate.net This modification can improve the flexibility and processing characteristics of the polymer. Additionally, the incorporation of thiol groups onto a polymer backbone opens up possibilities for further chemical modifications and crosslinking, leading to materials with improved mechanical and thermal properties. mdpi.com
This compound derivatives play a crucial role in the development of advanced resin-based nanocomposites. tubitak.gov.tr These materials combine a polymer matrix with nanoscale fillers to achieve properties superior to those of the individual components. For example, pentaerythritol tetrakis(this compound) (PETMP) has been used to stabilize silver nanoparticles, which are then incorporated into a methacrylate (B99206) resin. conicet.gov.ar The thiol monomer acts as both a stabilizing agent and a reactive solvent in the photopolymerization process. conicet.gov.ar
In another study, silica (B1680970) nanoparticles modified with (3-mercaptopropyl)trimethoxysilane (B106455) were incorporated into a thiol-ene resin system composed of bisphenol A glycerolate dimethacrylate and trimethylolpropane tris(this compound). tubitak.gov.tr The resulting nanocomposite films exhibited improved thermal and mechanical properties. tubitak.gov.tr Thio-urethane oligomers, synthesized from isocyanates and mercaptopropionate derivatives like PETMP and TMPMP, have also been shown to enhance the properties of dental restorative composites by increasing conversion and mechanical strength while reducing polymerization stress. nih.gov
Functionalization of Polymer Matrices (e.g., Polyethylene) for Enhanced Properties
Advanced Functional Materials
Beyond the specific applications in polymer chemistry, this compound and its derivatives are integral to the creation of a wide array of advanced functional materials. These materials are designed to possess specific properties that enable their use in high-tech applications.
For instance, 3-methoxybutyl this compound is utilized as a surface ligand for quantum dots (QDs), enhancing their solubility and dispersibility in resin-based nanocomposites. This is crucial for the development of high-performance optical and electronic devices. The thiol group of methyl this compound allows for the formation of self-assembled monolayers (SAMs) on surfaces, a key technology in biosensors and nanotechnology for modifying surface properties at the molecular level.
Furthermore, the thiol-ene reaction involving this compound derivatives is employed to introduce thiol functionality into resin formulations for two-photon polymerization (2PP), a high-resolution 3D printing technique. This surface functionality allows for the selective attachment of metal nanoparticles, opening up possibilities for fabricating complex 3D microstructures with integrated metallic components.
Surface Modification and Functionalization of Quantum Dots (QDs) for Sensors and Light-Emitting Diodes
3-Mercaptopropionic acid (3-MPA) is instrumental in the surface modification of quantum dots (QDs), enhancing their properties for use in sensors and light-emitting diodes (LEDs). atamanchemicals.comatamankimya.comatamanchemicals.com The thiol group in 3-MPA exhibits a strong affinity for the surface of QDs, such as those made from cadmium sulfide (B99878) (CdS), cadmium selenide (B1212193)/zinc sulfide (CdSe/ZnS), and copper indium sulfide/zinc sulfide (CuInS2/ZnS), allowing it to act as a stabilizing capping agent. researchgate.netrsc.org This surface functionalization is crucial for improving the dispersibility of QDs in aqueous solutions and for providing a functional carboxylic acid group on the surface for further modifications. atamanchemicals.comresearchgate.net
In the realm of sensors, 3-MPA-capped QDs have been developed for the detection of various substances. For instance, 3-MPA capped zinc selenide (ZnSe) quantum dots are used for the electrochemical detection of dopamine (B1211576). atamanchemicals.comatamankimya.com Similarly, 3-MPA functionalized CdS QDs have been employed as a fluorescence probe for determining the presence of ciprofloxacin (B1669076) in real samples. researchgate.net The modification with 3-MPA can create a hydrophilic surface on the QDs, which can be further functionalized with enzymes for biosensor applications. atamanchemicals.comatamankimya.com
For light-emitting diodes (LEDs), the stability and photoluminescence of QDs are paramount. The surface passivation of QDs with ligands like 3-MPA is a key strategy to improve their photothermal stability by mitigating surface defects. google.com Researchers have successfully used 3-MPA and its derivatives, such as cyclohexyl this compound (MPACH), to modify the surface of CuInS2/ZnS QDs. researchgate.netnih.govacs.org This modification improves their dispersibility in UV-curable resins, a critical step in the fabrication of QD-polymer hybrid films for LEDs. researchgate.netnih.govacs.org Studies have shown that while MPA-modified QDs can sometimes lead to aggregation, MPACH-modified QDs disperse well, resulting in transparent nanocomposites with high photoluminescence quantum yields, essential for efficient wavelength converters in LEDs. researchgate.netnih.govacs.org Furthermore, ternary I-III-VI quantum dots, such as AgInS2/ZnS, have been synthesized using 3-MPA as a sulfur source or capping agent for use in next-generation, low-toxicity LEDs. frontiersin.org
Table 1: Applications of this compound in Quantum Dot Surface Modification
| Quantum Dot Material | 3-MPA Derivative | Application | Research Finding | Citation |
|---|---|---|---|---|
| CdS | 3-Mercaptopropionic acid | Fluorescence Probe | Used for selective detection of ciprofloxacin. | researchgate.net |
| CdSe/ZnS | 3-Mercaptopropionic acid | LED Films | Dispersed in photopolymerized resins for stable white LEDs. | researchgate.net |
| CuInS2/ZnS | Cyclohexyl this compound (MPACH) | LED Wavelength Converters | MPACH-modified QDs showed better dispersion and higher photoluminescence quantum yield (61%) compared to MPA-modified QDs. | researchgate.netnih.govacs.org |
| ZnSe | 3-Mercaptopropionic acid | Electrochemical Sensor | Capped on ZnSe QDs for the detection of dopamine. | atamanchemicals.comatamankimya.com |
| AgInS2/ZnS | 3-Mercaptopropionic acid | LEDs | Used in the synthesis of low-toxicity ternary QDs for LEDs with high quantum yields. | frontiersin.org |
Components in Solid Polymer Electrolytes for Next-Generation Energy Storage Research
In the quest for safer and more efficient energy storage systems, solid polymer electrolytes (SPEs) are being investigated as a replacement for flammable liquid electrolytes in lithium-ion batteries. uchicago.edu A derivative of this compound, pentaerythritol tetrakis(this compound) (PETMP), plays a significant role as a cross-linking agent in the synthesis of these advanced materials. uchicago.eduosti.govchemicalbook.com
Research has demonstrated the synthesis of dynamic network polymers for SPEs through the thiol oxidation of a bisthiol monomer and PETMP as a tetrathiol cross-linker. uchicago.eduosti.gov These cross-linked polymers, when loaded with a lithium salt like lithium bis(trifluoromethane-sulfonyl-imide) (LiTFSI), exhibit promising ionic conductivities, reaching approximately 1 x 10⁻⁴ S/cm at 90 °C at the lowest cross-linking density. uchicago.eduosti.gov The use of PETMP allows for the creation of robust, flexible, and adhesive polymer networks. osti.govresearchgate.net
Further studies have focused on fabricating thiol-branched SPEs by covalently cross-linking PETMP with poly(ethylene glycol) diacrylate (PEGDA). researchgate.net This approach has yielded SPEs with a remarkable combination of high ionic conductivity (2.26 × 10⁻⁴ S cm⁻¹ at room temperature) and excellent mechanical properties, including a strength of 9.4 MPa and high toughness. researchgate.net This balance is crucial for suppressing lithium dendrite growth, a major failure mechanism in lithium-metal batteries. uchicago.eduresearchgate.net The thiol-ene chemistry involving PETMP enables the formation of stable, defect-free interfaces with electrodes, which is essential for long-term battery performance.
Table 2: this compound Derivative in Solid Polymer Electrolytes
| 3-MPA Derivative | Monomers | Application | Key Finding | Citation |
|---|---|---|---|---|
| Pentaerythritol tetrakis(this compound) (PETMP) | 2,2'-(ethylenedioxy)diethanethiol | Ion-Conducting Dynamic SPE Adhesives | Achieved ionic conductivity of ~1 × 10⁻⁴ S/cm at 90°C and demonstrated stable adhesive properties over multiple cycles. | uchicago.eduosti.gov |
| Pentaerythritol tetrakis(this compound) (PETMP) | Poly(ethylene glycol) diacrylate (PEGDA) | Thiol-Branched SPE for Lithium-Metal Batteries | Resulted in high room-temperature ionic conductivity (2.26 × 10⁻⁴ S cm⁻¹) and robust mechanical strength (9.4 MPa). | researchgate.net |
| Pentaerythritol tetrakis(this compound) (PETMP) | Hexakis(allyloxy)cyclotriphosphazene | Highly Conductive Electrolytes for Solid-State LIBs | Developed electrolytes with an ionic conductivity of 7.6 × 10⁻⁴ S cm⁻¹. | mdpi.com |
Engineering of Biocompatible Materials for In Vitro Regenerative Medicine Studies
The field of regenerative medicine relies on the development of biocompatible materials that can support cell growth and tissue formation. d-nb.info this compound derivatives, particularly pentaerythritol tetrakis(this compound) (PETMP), are utilized in the fabrication of such materials through thiol-ene photopolymerization. d-nb.inforesearchgate.net This chemistry allows for the creation of 3D-printed scaffolds with tailored mechanical and geometrical properties suitable for tissue engineering. d-nb.info
One study demonstrated the initiator-free stereolithographic printing of a resin containing PETMP and poly(ethylene glycol) divinyl ether. d-nb.inforesearchgate.net The resulting polymer was found to be biocompatible. A key finding was that using an excess of the thiol monomer (PETMP) resulted in functional thiol groups on the surface of the cured structure, which can be used for subsequent functionalization, for example, by attaching biomolecules to guide cell behavior. d-nb.inforesearchgate.net
Furthermore, poly(this compound) [P(3MP)], a type of polythioester, has been synthesized and is being explored as a biocompatible material. researchgate.net Interestingly, the P(3MP) homopolymer has shown resistance to microbiological degradation, which could be advantageous for creating long-lasting medical devices like plastic implants. researchgate.net These materials are also being considered for applications where antibacterial properties are required in biocompatible endoprostheses. researchgate.net
Table 3: this compound in Biocompatible Materials
| 3-MPA Derivative/Polymer | Co-Monomer/System | Application | Key Finding | Citation |
|---|---|---|---|---|
| Pentaerythritol tetrakis(this compound) (PETMP) | Poly(ethylene glycol) divinyl ether | 3D-Printed Scaffolds for Tissue Engineering | Initiator-free polymerization produced biocompatible scaffolds with functionalizable surfaces. | d-nb.inforesearchgate.net |
| Poly(this compound) [P(3MP)] | Homopolymer synthesized by recombinant E. coli | Biocompatible and Antibacterial Material | The homopolymer is resistant to microbiological degradation, making it suitable for long-term medical implants. | researchgate.net |
| Pentaerythritol tetrakis(this compound) (PETMP) | Hexamethylene diisocyanate, Trimethylolpropane triacrylate | 3D-Printable Bioactive Scaffolds for Tendon Repair | Fabricated strong, biocompatible scaffolds that supported cell growth and tissue regeneration in vivo. | nih.gov |
Organic Synthesis and Chemical Reagent Applications
Crucial Precursor and Intermediate in the Synthesis of Various Organic Compounds
3-Mercaptopropionic acid and its esters, such as ethyl this compound and methyl this compound, are versatile intermediates in organic synthesis. atamankimya.comontosight.aiatamankimya.com Their bifunctional nature, containing both a thiol and a carboxylic acid (or ester) group, allows them to participate in a wide range of chemical reactions. atamankimya.comatamankimya.comatamanchemicals.com They serve as foundational materials for producing PVC stabilizers, where they act as chain transfer and cross-linking agents during polymerization. atamanchemicals.comatamanchemicals.com
In the pharmaceutical industry, these compounds are key precursors. ontosight.aiatamankimya.com For instance, ethyl this compound is an intermediate in the synthesis of the epilepsy drug tiagabine. ontosight.ai The reactivity of the thiol group is exploited in various transformations, including nucleophilic additions and substitutions. atamanchemicals.com For example, 3-mercaptopropionic acid acts as a sulfide ion equivalent and is used in preparing diaryl sulfides from aryl iodides. atamanchemicals.com It has also been employed as an O-demethylating agent in the synthesis of O-desmethylvenlafaxine, an antidepressant, from venlafaxine. atamankimya.com
Derivatives like pentaerythritol tetrakis(this compound) (PETMP) are also important intermediates, used as cross-linking agents in the production of UV-curable coatings, inks, and adhesives. chemicalbook.comgoogle.com The unique properties of these mercaptopropionate compounds make them essential building blocks in the synthesis of fine chemicals, agrochemicals, polymers, and resins. atamankimya.comatamankimya.com
Capping Agent for Nanoparticle Synthesis and Surface Functionalization (e.g., biosensors, biomedical labeling)
The thiol group of 3-mercaptopropionic acid (3-MPA) has a strong affinity for the surface of noble metal and semiconductor nanoparticles, making it an effective capping agent. atamanchemicals.comatamankimya.comatamanchemicals.com This property is widely exploited to stabilize nanoparticles in colloidal solutions and to functionalize their surfaces for various biomedical applications. atamankimya.comatamanchemicals.com As a capping agent, 3-MPA prevents the aggregation of nanoparticles and renders them water-soluble, which is crucial for biological uses. atamanchemicals.comresearchgate.net
3-MPA is frequently used to prepare hydrophilic gold (Au) and silver (Ag) nanoparticles. atamanchemicals.comatamanchemicals.comresearchgate.net The carboxylic acid terminus of the 3-MPA molecule, which extends from the nanoparticle surface, can be used to covalently attach biomolecules such as enzymes or antibodies, creating functional nanoprobes for biosensors. atamanchemicals.comatamankimya.com For example, 3-MPA-capped gold nanoparticles have been studied for use in colorimetric sensors. researchgate.net
In the field of biomedical labeling, 3-MPA is used to cap semiconductor quantum dots, such as those made of cadmium telluride (CdTe) and zinc selenide (ZnSe). atamanchemicals.comatamankimya.comatamanchemicals.com This surface modification not only stabilizes the quantum dots in aqueous environments but also reduces their potential cytotoxicity, enabling their use as fluorescent labels in cellular imaging and diagnostics. atamanchemicals.comatamankimya.com The functionalized surface allows for the conjugation of targeting ligands, which can direct the nanoparticles to specific cells or tissues.
Reagent for Extraction and Preconcentration of Metal Ions from Biological Samples
3-Mercaptopropionic acid serves as an effective reagent for the extraction and preconcentration of heavy metal ions from various samples, including biological ones. atamanchemicals.comatamankimya.com This application leverages the ability of the thiol groups to chelate with metal ions. To create an effective extraction system, 3-MPA is often used to modify the surface of magnetic nanoparticles, such as those made of iron oxide (Fe₂O₃). atamanchemicals.comatamankimya.com
The process involves functionalizing the surface of the iron oxide nanoparticles with 3-MPA. The thiol groups on the surface of these modified nanoparticles can then selectively bind to specific metal ions present in a sample solution. atamanchemicals.comatamankimya.com After the chelation process, the magnetic nanoparticles, along with the bound metal ions, can be easily separated from the bulk of the sample using an external magnetic field. This method, known as magnetic solid-phase extraction (MSPE), allows for the efficient preconcentration of trace amounts of metal ions.
Research has specifically demonstrated the use of 3-MPA-modified iron oxide nanoparticles for the extraction and preconcentration of aluminum (Al³⁺) and chromium (Cr³⁺) ions from different biological samples. atamanchemicals.comatamankimya.com This technique enhances the sensitivity of subsequent analytical methods for detecting these metal ions by increasing their concentration to a detectable level.
Utilization in the Preparation of Diaryl Sulfides from Aryl Iodides
This compound and its derivatives have been identified as effective reagents in the synthesis of diaryl sulfides from aryl iodides. atamanchemicals.comatamanchemicals.com This application leverages the nucleophilic nature of the thiol group on the this compound molecule. In these synthetic strategies, this compound can act as a sulfide ion equivalent. atamanchemicals.comatamanchemicals.com
The process often involves a copper-catalyzed coupling reaction. For instance, a method has been reported where aryl iodides react with elemental sulfur in the presence of a copper(I) iodide (CuI) catalyst and a base like potassium carbonate. researchgate.net The resulting intermediate is then reduced, for example with sodium borohydride (B1222165) or triphenylphosphine, to yield the corresponding aryl thiol. researchgate.net This aryl thiol can then be further reacted to form diaryl sulfides.
In some methodologies, derivatives of this compound, such as 2-ethylhexyl this compound, are employed. researchgate.netucl.ac.ukrsc.org These derivatives can serve a dual role, acting as both a thiol surrogate and a protective group for the thiol functionality. researchgate.net This approach can be particularly advantageous in multi-step syntheses, such as in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, where a free thiol group might interfere with the catalyst. ucl.ac.uk
The table below summarizes the role of key components in the synthesis of diaryl sulfides utilizing this compound and its derivatives.
| Component | Role in the Synthesis of Diaryl Sulfides |
| This compound/Derivatives | Acts as a sulfide ion equivalent or a protected thiol source. atamanchemicals.comatamanchemicals.comresearchgate.net |
| Aryl Iodide | The starting material that provides one of the aryl groups. atamanchemicals.comatamanchemicals.comresearchgate.net |
| Copper(I) Iodide (CuI) | A common catalyst for the coupling reaction. researchgate.net |
| Palladium Catalysts | Used in subsequent cross-coupling reactions where the thiol group may need protection. ucl.ac.ukrsc.org |
| Bases (e.g., K2CO3, DBU) | Facilitate the reaction, often by deprotonating the thiol. researchgate.netrsc.org |
Environmental and Industrial Research Perspectives
Research into Applications for Heavy Metal Removal from Aqueous Systems
The presence of heavy metal ions in aqueous systems is a significant environmental concern due to their toxicity and persistence. researchgate.net Adsorption has emerged as a promising, cost-effective, and environmentally friendly method for the removal of these contaminants. researchgate.netekb.eg In this context, materials functionalized with this compound are being investigated for their potential to sequester heavy metals from water. The thiol group in this compound has a strong affinity for many heavy metal ions, making it an effective ligand for their capture.
Research has focused on the development of various adsorbent materials, including agricultural waste, biomass, and other low-cost natural products, for heavy metal removal. jeeng.netbibliotekanauki.pl The modification of these materials with functional groups like those found in this compound can enhance their adsorption capacity and selectivity for specific metal ions.
Studies have explored the removal of various heavy metal ions, including lead(II), cadmium(II), copper(II), manganese(II), and iron(III), from aqueous solutions using different adsorbent materials. ekb.egjeeng.netjeeng.net The efficiency of removal is often dependent on factors such as pH, contact time, adsorbent dosage, and the initial concentration of the metal ions. ekb.egjeeng.net
The following table presents data on the removal of selected heavy metals using different types of adsorbents, highlighting the effectiveness of various materials in water purification.
| Heavy Metal Ion | Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
| Lead (II) | Apple Pomace | - | - | jeeng.net |
| Cadmium (II) | Orange Pomace | - | - | jeeng.net |
| Manganese (II) | Activated Carbon (Watermelon Rind) | 35.40 | 5 | ekb.eg |
| Iron (III) | Aswany Clay | 37.87 | 5 | ekb.eg |
| Lead (II) | Sawdust | - | 10 | jeeng.net |
| Copper (II) | Sawdust | - | 7 | jeeng.net |
Investigations into the Environmental Fate and Biodegradability of Polythioesters
Polythioesters (PTEs) are a class of polymers that can be synthesized by microorganisms and are structurally related to polyhydroxyalkanoates (PHAs). researchgate.netresearchgate.netacs.org A key homopolymer in this class is poly(this compound) (P(3MP)). researchgate.net Unlike PHAs, which are generally biodegradable, research has indicated that the homopolymer P(3MP) is notably resistant to microbial degradation. researchgate.netresearchgate.netnih.gov
Extensive studies have been conducted to find microorganisms capable of breaking down P(3MP). researchgate.netacs.org These investigations have involved screening numerous environmental samples from diverse habitats such as soil, compost, and activated sludge. researchgate.netacs.org Despite these efforts, no bacteria or fungi have been isolated that can hydrolyze the thioester bonds in the P(3MP) homopolymer. researchgate.netresearchgate.netacs.org This persistence is a significant finding, as it contrasts with the biodegradability of many other biologically produced polymers. researchgate.net
However, the situation is different for copolymers that contain this compound units alongside other monomers. For instance, copolymers of 3-hydroxybutyrate (B1226725) and this compound, denoted as poly(3HB-co-3MP), have been shown to be biodegradable. researchgate.netnih.gov In these cases, microorganisms have been found that can cleave the oxoester bonds of the 3-hydroxybutyrate units, while the thioester bonds of the this compound units remain intact. nih.gov
The table below summarizes the biodegradability of polythioesters based on their composition.
| Polymer | Composition | Biodegradability | Reference |
| Poly(this compound) (P(3MP)) | Homopolymer of this compound | Non-biodegradable. researchgate.netresearchgate.netnih.gov | researchgate.netresearchgate.netnih.gov |
| Poly(3HB-co-3MP) | Copolymer of 3-hydroxybutyrate and this compound | Biodegradable (cleavage of oxoester bonds). researchgate.netnih.gov | researchgate.netnih.gov |
Biochemical and Biotechnological Research Tools
Probes for Studying Enzyme Active Sites and Catalytic Cycles
This compound (3-MPA) and its derivatives are valuable tools in biochemical research for elucidating the structure and function of enzyme active sites and for understanding catalytic mechanisms. researchgate.netnih.govresearchgate.netspectroscopyonline.com The thiol and carboxylate groups of 3-MPA allow it to interact with and bind to the active sites of various enzymes, particularly those that process sulfur-containing substrates.
One area of significant research is the study of thiol dioxygenases (TDOs), a family of non-heme iron enzymes that catalyze the oxidation of thiols. nih.govspectroscopyonline.com 3-MPA serves as a substrate for bacterial this compound dioxygenase (MDO), which converts it to 3-sulfinopropionate. researchgate.netnih.govresearchgate.net By using 3-MPA and its analogues, researchers can probe the active site of MDO and related enzymes like cysteine dioxygenase (CDO). researchgate.netspectroscopyonline.com
Advanced spectroscopic techniques, such as pulsed electron paramagnetic resonance (EPR) spectroscopy, have been used in conjunction with 3-MPA to gain detailed structural information about the enzyme's active site. nih.govspectroscopyonline.com In these studies, 3-MPA is used to form a complex with the enzyme, and sometimes a nitric oxide (NO) molecule is also bound to the iron center to create a paramagnetic species that can be studied by EPR. nih.govspectroscopyonline.com This approach allows for the precise measurement of distances and interactions within the active site, providing insights into how the substrate binds and how the catalytic cycle may proceed. nih.govspectroscopyonline.comacs.org
The "SHY-motif," a conserved sequence of amino acid residues (Serine, Histidine, Tyrosine) in the active site of MDO, has been shown to be crucial for catalysis, and 3-MPA has been instrumental in studying the role of these residues. researchgate.netnih.govresearchgate.netspectroscopyonline.com
Substrates for Investigating Microbial Metabolism of Sulfur Compounds
This compound plays a key role as a substrate in studies of microbial sulfur metabolism, particularly in marine environments. asm.orgacs.org It is an intermediate in the degradation of dimethylsulfoniopropionate (DMSP), a major organosulfur compound produced by marine algae. acs.org The breakdown of DMSP can proceed through a demethylation pathway, leading to the formation of this compound. asm.org
The fate of 3-MPA in anaerobic marine sediments has been a subject of investigation. acs.org Studies using sediment slurries have shown that 3-MPA can be metabolized by anaerobic bacteria. acs.org At lower concentrations, it is consumed by these microbial communities. acs.org This indicates that the degradation of DMSP ultimately produces substrates that are readily utilized by microbes in these environments. acs.org
In addition to its role in the metabolism of naturally occurring sulfur compounds, this compound has also been used as a precursor substrate in metabolic engineering studies. For example, the bacterium Ralstonia eutropha H16 can incorporate 3-MPA into copolymers, such as poly(3HB-co-3MP), when it is supplied in the culture medium. nih.gov This allows researchers to study the metabolic pathways involved in the uptake and utilization of organosulfur compounds and the biosynthesis of sulfur-containing polymers. nih.gov
The table below lists microorganisms and their interaction with this compound in metabolic studies.
| Microorganism/Environment | Role of this compound | Research Focus | Reference |
| Anaerobic Marine Sediments | Metabolite of DMSP degradation | Investigating the fate of organosulfur compounds in anaerobic environments. acs.org | acs.org |
| Ralstonia eutropha H16 | Precursor substrate | Studying the biosynthesis of sulfur-containing copolymers (poly(3HB-co-3MP)). nih.gov | nih.gov |
| Methanosarcina species | Degradation product of MMPA | Understanding the methanogenic catabolism of methylated sulfur compounds. asm.org | asm.org |
Future Directions and Emerging Research Avenues
Design and Synthesis of Novel 3-Mercaptopropionate-Based Architectures
The unique reactivity of the thiol group in this compound and its derivatives makes it a valuable building block for creating complex molecular architectures. Future research is geared towards the rational design and synthesis of novel materials with precisely controlled properties.
A key area of exploration is the use of 3-MPA derivatives in "click" chemistry, particularly thiol-ene reactions. These reactions are highly efficient and can be conducted under mild conditions, making them ideal for creating robust polymeric networks. sigmaaldrich.com For instance, pentaerythritol (B129877) tetrakis(this compound) (PETMP) is a tetrafunctional thiol that serves as a crucial crosslinking agent in the formation of polymeric networks for applications ranging from biodegradable polymers to advanced coatings. sigmaaldrich.com Research is ongoing to develop novel multifunctional thiols to enhance the properties of these networks, such as increasing their glass transition temperatures. radtech.org
Another promising avenue is the development of dendritic and hyperbranched polymers based on 3-MPA. rsc.org These highly branched, three-dimensional macromolecules offer unique properties due to their high density of functional groups. For example, hyperbranched polyesters based on 2,2-bis(methylol)propionic acid (bis-MPA) can be functionalized with this compound to create scaffolds for various applications. rsc.org The synthesis of these complex structures often involves multi-step processes, and future work will likely focus on simplifying these synthetic routes to make these materials more accessible. rsc.org
The functionalization of nanoparticles with 3-MPA and its derivatives is another active area of research. The thiol group exhibits a strong affinity for gold and other metal surfaces, allowing for the creation of stable, functionalized nanoparticles for applications in drug delivery, sensing, and catalysis. acs.org Research is also exploring the use of 3-mercaptopropionic acid in the eco-friendly synthesis of fluorescent nanocomposite films containing quantum dots for optoelectronic applications.
Integration of Advanced Computational Approaches for Predictive Material and Biochemical Modeling
Advanced computational methods are becoming indispensable tools for accelerating the discovery and design of new this compound-based materials and for understanding their biochemical interactions.
Predictive Material Modeling: Computational modeling, including Density Functional Theory (DFT), is being used to predict the properties of materials derived from this compound. nih.gov For example, computational models can help elucidate the conformational dynamics of 3-MPA derivatives, which is crucial for predicting their reactivity in polymerization and other chemical reactions. By simulating the interactions between different monomers and crosslinkers, researchers can design polymers with specific mechanical, thermal, and optical properties. This predictive capability can significantly reduce the experimental effort required to develop new materials.
Biochemical Modeling: In the realm of biochemistry, computational modeling is shedding light on the mechanism of enzymes that interact with this compound. This compound dioxygenase (MDO) is a non-heme iron enzyme that catalyzes the oxidation of 3-MPA. researchgate.netnih.gov Computational studies, in conjunction with spectroscopic techniques like Electron Nuclear Double Resonance (ENDOR), are being used to create detailed models of the enzyme's active site. researchgate.netnih.gov These models help to understand how the substrate binds to the iron center and the mechanism of oxygen activation. nih.gov For instance, DFT calculations have been employed to investigate the coordination of 3-MPA to the iron site in MDO, resolving debates about its binding mode. nih.govosti.gov These insights are critical for understanding the enzyme's substrate specificity and catalytic efficiency. researchgate.netacs.org
Exploration of New Catalytic Systems for Efficient and Sustainable Synthesis
The development of green and sustainable synthetic methods is a major focus in modern chemistry, and the synthesis of this compound and its esters is no exception.
Green Chemistry Approaches: Traditional methods for synthesizing 3-MPA esters often involve the use of strong acids like sulfuric acid as catalysts, which can lead to environmental concerns. Researchers are actively exploring more environmentally friendly alternatives. atamanchemicals.com This includes the use of solid acid catalysts, such as ZSM-5 molecular sieves and cation exchange resins, which can be easily separated from the reaction mixture and reused. google.com Reactive distillation is another innovative technology being employed to improve the efficiency and reduce the environmental impact of the synthesis process. google.com This technique combines reaction and separation in a single unit, leading to shorter reaction times and higher yields. google.com
Solvent-free synthesis is another green approach being investigated. For example, a one-pot, solvent-free method has been developed for the synthesis of a simvastatin (B1681759) side chain using methyl this compound, which reduces material costs and environmental pollution. google.com
Novel Catalysts: Beyond heterogeneous catalysts, research is also focused on developing new homogeneous catalytic systems. For instance, palladium-based catalysts have been used for the synthesis of this compound derivatives under mild conditions. The development of highly active and selective catalysts is crucial for the efficient synthesis of complex 3-MPA-based molecules.
Interdisciplinary Research at the Interface of Synthetic Chemistry, Biochemistry, and Advanced Materials Science
The future of this compound research lies in the synergy between different scientific disciplines. tsu.ruucsb.edu The complex challenges in areas like biomedicine, energy, and environmental remediation require a multifaceted approach that integrates expertise from synthetic chemistry, biochemistry, and materials science. tsu.ruuni-koblenz.de
Biomedical Applications: The ability of 3-MPA to functionalize nanoparticles and polymers opens up exciting possibilities in the biomedical field. atamanchemicals.com For example, this compound-containing materials are being investigated for use in drug delivery systems, where the thiol group can be used to attach targeting ligands or control the release of therapeutic agents. Furthermore, the biocompatibility and degradability of certain 3-MPA-based polymers make them attractive candidates for tissue engineering scaffolds and biodegradable implants. mdpi.com
Advanced Materials: The convergence of chemistry and materials science is leading to the development of "smart" materials based on this compound. These materials can respond to external stimuli such as light, pH, or temperature. For instance, coatings containing pentaerythritol tetrakis(this compound) have been developed that exhibit enhanced hydrophobicity and antireflective properties. Thiol-ene chemistry is also being used to create novel dental restorative materials and solid polymer electrolytes for lithium-ion batteries. sigmaaldrich.com
Environmental Applications: The chelating properties of the thiol group in this compound make it useful for environmental remediation. atamanchemicals.com Materials functionalized with 3-MPA can be used to remove heavy metal ions from water. sigmaaldrich.comsfdchem.com
Q & A
Q. Basic Research Focus
- Transport Compliance : Classified as UN2810 (toxic liquid, 6.1/II) under IMDG, ADN, and DOT regulations. Include marine pollutant labels for bulk shipping .
- Disposal Protocols : Follow EPA guidelines for sulfhydryl-containing compounds: neutralize with oxidizing agents (e.g., hydrogen peroxide) before incineration .
What structural features govern substrate specificity in this compound dioxygenases?
Advanced Research Focus
Key determinants include:
- Iron Center Coordination : Bidentate binding of this compound via sulfur and carboxylate groups, as shown in X-ray crystallography of Pseudomonas aeruginosa MDO .
- Active-Site Motifs : The S-H-Y motif (Tyr159) gates substrate denticity and O₂ activation kinetics .
- pH Dependence : Optimal activity at pH 8.0–8.5; use stopped-flow spectroscopy to measure Fe³⁺-O₂ intermediate formation rates .
How can researchers optimize this compound’s role in crosslinking elastomers?
Advanced Research Focus
For poly(tetrahydrofuran) elastomers:
- End-Linking Chemistry : React diallyl-terminated polymers with pentaerythritol tetrakis(this compound) (PETMP) at 70°C .
- Network Analysis : Measure sol fraction (<5%) and equilibrium swelling degree in toluene to validate crosslink density .
- Mechanical Testing : Compare stress-strain profiles of swollen vs. dry networks using Mooney-Rivlin models to assess entanglement contributions .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
